Product packaging for Levofloxacin Hydrate(Cat. No.:CAS No. 138199-71-0)

Levofloxacin Hydrate

Cat. No.: B1675102
CAS No.: 138199-71-0
M. Wt: 740.7 g/mol
InChI Key: SUIQUYDRLGGZOL-RCWTXCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Hemihydrate (CAS 138199-71-0) is the active pharmaceutical ingredient (API) of a third-generation, broad-spectrum fluoroquinolone antibiotic. As the pharmacologically active S-(-) isomer of ofloxacin, it exhibits significantly enhanced bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria . Its primary research applications include the study of antibacterial mechanisms, susceptibility testing, and the development of new therapeutic formulations. The compound exerts its bactericidal effect by selectively inhibiting two critical bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . This dual inhibition disrupts bacterial DNA replication, transcription, and repair, ultimately leading to cell death . Levofloxacin demonstrates potent in vitro activity against key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae , as well as many Enterobacteriaceae . It is also a subject of research in managing infections caused by designated susceptible bacteria, including nosocomial and community-acquired pneumonia, chronic bacterial prostatitis, and complicated skin and skin structure infections . This product is supplied as a high-purity, crystalline solid and is intended for research and development purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not to be used as a finished pharmaceutical product, for diagnostic procedures, or administered to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42F2N6O9 B1675102 Levofloxacin Hydrate CAS No. 138199-71-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and characterization of levofloxacin hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Levofloxacin Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, the levo-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2] The most stable solid-state form of levofloxacin under ambient conditions is its hemihydrate (C₁₈H₂₀FN₃O₄ · ½ H₂O).[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of levofloxacin hemihydrate. It includes detailed experimental protocols for its preparation from crude levofloxacin and a suite of analytical techniques for its thorough characterization, including Powder X-ray Diffraction (PXRD), thermal analysis (DSC/TGA), and spectroscopic methods (FTIR, UV-Vis). Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.

Synthesis of Levofloxacin Hemihydrate

The synthesis is a two-stage process: first, the preparation of crude levofloxacin, followed by a specific crystallization procedure to obtain the desired hemihydrate form.

Stage 1: Synthesis of Crude Levofloxacin

The primary synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid with N-methyl piperazine in a polar solvent.[1][2]

Experimental Protocol: Synthesis in Dimethyl Sulfoxide (DMSO)
  • A 2 L round-bottom flask is equipped with a mechanical stirrer, thermometer, and condenser.

  • (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 mole) is charged into the flask with N-methyl piperazine (2 moles) and 200 ml of DMSO.[1]

  • The reaction mixture is heated to 80°C and maintained at this temperature.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the crude levofloxacin is isolated for purification.

Data Presentation: Effect of Solvent on Crude Levofloxacin Synthesis

The choice of solvent significantly impacts the reaction time and overall yield of the crude product.

SolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl Sulfoxide (DMSO)80891.3[1][6]
Propylene Glycol Methyl Ether1201285[6]
n-Butanol120-1255-12-[2]
Isopropyl Alcohol801275[6]
Neat (No Solvent)1202.591.3[6][7]
Stage 2: Purification and Formation of Levofloxacin Hemihydrate

The conversion of crude levofloxacin into its stable hemihydrate form is a critical crystallization step. The selection of the solvent system and, crucially, the precise amount of water, is paramount to prevent the formation of other polymorphic or hydrated forms.[6]

Experimental Protocol: Crystallization using Ethanol/Water
  • Crude levofloxacin (150 g) is dissolved in a mixture of ethanol (810 ml) and water (90 ml).[1]

  • Activated carbon (10 g) is added, and the mixture is stirred at reflux temperature for approximately 30 minutes.[1]

  • The hot solution is filtered to remove the activated carbon.

  • The filtrate is then cooled to 5-10°C and maintained at this temperature for 1 hour to allow for crystallization.[1]

  • The resulting solid product is collected by filtration and dried at 60-70°C until a constant weight is achieved.[1]

Data Presentation: Effect of Solvent System on Hemihydrate Formation

The moisture content of the final product is a key indicator of successful hemihydrate formation. An ethanol/water system with 20% to 30% (v/v) water has been shown to be an optimal choice.[1][6]

Solvent SystemMoisture Content (%)Reference
Acetonitrile / Water2.2[1][6]
Isopropyl Alcohol / Water2.4[1][6]
Ethyl Acetate / Water2.1[1][6]
Ethanol / Water2.5[1][6]

Visualization: Synthesis and Purification Workflow

G cluster_synthesis Stage 1: Crude Synthesis cluster_purification Stage 2: Hemihydrate Crystallization Reactants Reactants: (S)-(-)-precursor + N-methyl piperazine Reaction Heat to 80-120°C Monitor by TLC Reactants->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Crude_Product Crude Levofloxacin Reaction->Crude_Product Dissolution Dissolve Crude Product (Reflux Temp) Crude_Product->Dissolution Solvent_System Solvent System (e.g., Ethanol/Water) Solvent_System->Dissolution Decolorize Add Activated Carbon Filter Hot Dissolution->Decolorize Crystallization Cool to 5-10°C Decolorize->Crystallization Isolation Filter & Dry (60-70°C) Crystallization->Isolation Final_Product Levofloxacin Hemihydrate Isolation->Final_Product G cluster_physicochemical Physicochemical Characterization Start Synthesized Levofloxacin Hemihydrate PXRD PXRD (Crystalline Form ID) Start->PXRD Thermal DSC / TGA (Dehydration, Melting) Start->Thermal FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR UV_Vis UV-Vis Spectroscopy (Purity, Quantification) Start->UV_Vis HPLC HPLC / UPLC (Purity, Assay) Start->HPLC

References

Solubility Profile of Levofloxacin Hydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of levofloxacin hydrate in various organic solvents. Understanding the solubility of this potent fluoroquinolone antibiotic is critical for its formulation, purification, and the development of effective drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The following table summarizes available quantitative data. It is important to note that solubility can vary between different studies and experimental conditions.

Organic SolventTemperature (°C)Solubility (mg/mL)Citation(s)
EthanolNot Specified~ 1[1]
EthanolNot Specified10[2][3]
Dimethyl Sulfoxide (DMSO)Not Specified~ 25[1]
Dimethyl Sulfoxide (DMSO)Not Specified50[3]
Dimethylformamide (DMF)Not Specified~ 30[1]

Note: The search for a comprehensive dataset of this compound solubility in a wider range of organic solvents at varying temperatures, such as in 1-propanol, 2-propanol, 1-butanol, acetic acid, and ethyl acetate, did not yield a publicly accessible source with full quantitative data tables.

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for two common experimental techniques used to determine the solubility of active pharmaceutical ingredients like this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a widely used technique for determining the equilibrium solubility of a compound. It relies on the direct measurement of the solute's mass in a saturated solution.

Materials and Apparatus:

  • This compound powder

  • Selected organic solvent

  • Conical flasks or sealed vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of conical flasks or vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the pre-weighed dish and record the combined weight.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Final Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it again. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved this compound.

  • Calculation: The solubility is then calculated, typically in mg/mL or g/100g of solvent.

UV-Vis Spectrophotometry Method

This method determines the concentration of a solute in a saturated solution by measuring its absorbance of ultraviolet-visible light and comparing it to a standard calibration curve.

Materials and Apparatus:

  • This compound powder

  • Selected organic solvent

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • UV-Vis Spectrophotometer

  • Filtration apparatus

  • Cuvettes (quartz for UV range)

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound in the desired organic solvent and separate the clear supernatant.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the same organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for levofloxacin (approximately 299 nm) using the organic solvent as a blank.[1]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take a precise volume of the saturated filtrate and dilute it with the organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectrophotometry cluster_result Result A Add excess this compound to organic solvent B Seal container and place in controlled temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Cease agitation and allow solid to settle C->D E Withdraw supernatant and filter to obtain clear saturated solution D->E F Weigh known volume of filtrate E->F J Dilute filtrate to fall within calibration range E->J G Evaporate solvent F->G H Weigh remaining solid G->H L Calculate Solubility H->L I Prepare standard solutions and generate calibration curve K Measure absorbance at λmax J->K K->L

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of Levofloxacin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its hemihydrate form is a common solid-state manifestation. A thorough understanding of its structural and chemical properties is paramount for drug development, quality control, and formulation studies. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful toolkit for the comprehensive characterization of levofloxacin hydrate. This technical guide offers an in-depth exploration of these analytical methods, complete with experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the principle of absorption of ultraviolet or visible light by the molecule, which induces electronic transitions.

Experimental Protocol

A common method for the UV-Vis analysis of this compound involves the following steps:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a precise amount of this compound reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Common solvents include methanol, water, 0.1N HCl, and 10% v/v acetonitrile.[1][2][3]

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2-12 µg/mL).

  • Spectrophotometric Measurement: Record the absorbance of each working solution using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm.[1][2] A solvent blank is used as the reference.

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity of this curve, as indicated by the correlation coefficient (R²), demonstrates the method's adherence to the Beer-Lambert law.

Quantitative Data

The λmax of this compound can vary slightly depending on the solvent used.

Solventλmax (nm)Concentration Range (µg/mL)Correlation Coefficient (R²)
Water286.44 - 10> 0.997
10% v/v Acetonitrile2882 - 120.9999
Methanol2983 - 80.9999
Ethanol299.158.0 - 160.0-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which causes vibrational transitions.

Experimental Protocol

Two common techniques for solid-state IR analysis of this compound are:

  • Potassium Bromide (KBr) Disc Method:

    • Grind a small amount of this compound with dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Analyze the pellet using an FTIR spectrometer.

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS):

    • Mix appropriate quantities of this compound and dry KBr to achieve the desired sample concentration.[4]

    • Analyze the mixture directly using a diffuse reflectance sampling interface.[4]

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the neat this compound sample directly on the ATR crystal.

    • Acquire the spectrum.

Quantitative Data

The IR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3272N-H stretchAmine
~3082, 2974, 2936C-H stretchAromatic/Aliphatic
~1724 - 1731C=O stretchCarboxylic acid
~1629C=C stretchAromatic ring
~1305, 1288C-O stretchEther/Carboxylic acid
~1193C-F stretchFluoro group

The prominent carbonyl (C=O) peak around 1724-1731 cm⁻¹ is a key diagnostic band for levofloxacin.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol

The following protocol is based on the analysis of a 250 mM levofloxacin sample in DMSO-d₆:

  • Sample Preparation: Dissolve approximately 250 mg of this compound in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a single-scan ¹H NMR spectrum.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum using techniques such as Nuclear Overhauser Effect (NOE) polarization transfer and ¹H decoupling to enhance signal intensity and simplify the spectrum.

Quantitative Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR Chemical Shifts (DMSO-d₆, 90 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment (Tentative)
~8.6sH-5
~7.6dH-8
~7.0dH-9
~4.4mH-3
~4.3mH-2a, H-2b
~3.4mPiperazine protons
~2.4mPiperazine protons
~2.2sN-CH₃
~1.4d3-CH₃

¹³C NMR Chemical Shifts (DMSO-d₆, 90 MHz)

Chemical Shift (δ, ppm)Assignment (Tentative)
~176C-6 (COOH)
~166C-7 (C=O)
~156C-10a
~147C-9a
~138C-5a
~120C-8
~118C-4a
~106C-5
~66C-2
~55C-3
~50Piperazine carbons
~48N-CH₃
~193-CH₃

Note: The assignments are tentative and may require further 2D NMR experiments for definitive confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Characterization Sample This compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UV_Data λmax, Absorbance UV_Vis->UV_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data Quantification Quantitative Analysis UV_Data->Quantification Functional_Groups Functional Group Identification IR_Data->Functional_Groups Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The synergistic application of UV-Vis, IR, and NMR spectroscopy provides a robust framework for the comprehensive analysis of this compound. UV-Vis spectroscopy serves as a reliable method for quantitative determination. IR spectroscopy offers valuable insights into the functional groups present, confirming the key structural features of the molecule. NMR spectroscopy provides the most detailed structural information, enabling the precise assignment of protons and carbons within the molecular framework. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of levofloxacin-based pharmaceutical products.

References

A Technical Guide to the Thermal Analysis of Levofloxacin Hemihydrate Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal behavior of levofloxacin hemihydrate, focusing on its dehydration and subsequent solid-state transformations. Understanding these characteristics is critical for ensuring the stability, quality, and efficacy of levofloxacin in its solid dosage forms. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a hemihydrate under ambient conditions, but can convert to several anhydrous crystalline forms upon heating.[1][2] This document summarizes key quantitative data, details common experimental protocols, and illustrates the transformation pathways involved.

Overview of Thermal Transitions

The thermal analysis of levofloxacin hemihydrate reveals a complex series of events. Upon heating, the initial process is the loss of water of hydration (dehydration). This dehydration does not lead to a single anhydrous form but rather results in the formation of a mixture of anhydrous polymorphs, primarily denoted as α, β, and γ.[1][3] Further heating can cause interconversions between these polymorphs before their eventual melting. A notable transition is the enantiotropic conversion of the γ form to a newer form, designated as δ, at around 54°C.[1][3]

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the principal techniques for studying these transformations.

Table 1: Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate Dehydration

ParameterValueDescription
Dehydration Temperature Range40 - 90 °CThe broad temperature range over which water loss occurs.
Observed Mass Loss2.35% - 2.56%[3][4]The experimentally measured percentage of mass lost, corresponding to the water of hydration.
Theoretical Mass Loss~2.43%[3]The calculated mass percentage of water in the hemihydrate form (0.5 moles of water).

Table 2: Differential Scanning Calorimetry (DSC) Data for Thermal Events

Thermal EventOnset Temperature (°C)Description
Dehydration40 - 80 °C[3]A broad endothermic event corresponding to the loss of crystal water.
Polymorphic Conversion (γ → δ)~54 °C[1][3]An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form.
Melting of γ Form~224 - 227 °C[3][5]A sharp endothermic peak representing the melting of the anhydrous γ polymorph.
Melting of β Form~228 - 231 °C[3][5]A sharp endothermic peak representing the melting of the anhydrous β polymorph.
Melting of α Form~232 - 234 °C[3][5]A sharp endothermic peak representing the melting of the anhydrous α polymorph.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature for analyzing levofloxacin hemihydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and solid-state transitions.

  • Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC, TA Instruments Q200).[2]

  • Sample Preparation: 1-5 mg of levofloxacin hemihydrate is weighed into aluminum pans.[2]

  • Pan Type: Sealed aluminum pans with lids pierced with one or more holes to allow evolved water vapor to escape.[2]

  • Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.[2][4]

  • Heating Rate: A constant heating rate, commonly 5 °C/min or 10 °C/min.[2][4]

  • Temperature Program: Samples are typically heated from ambient temperature (e.g., 25 °C) to a temperature above the final melting point (e.g., 250 °C).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles, such as water in a hydrate.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Approximately 2-20 mg of levofloxacin hemihydrate is placed in an open pan (typically aluminum or ceramic).[4][6]

  • Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 50-85 mL/min.[4][6]

  • Heating Rate: Various heating rates can be used, often ranging from 10 °C/min to 30 °C/min.[4][6]

  • Temperature Program: The sample is heated from ambient temperature through the dehydration range and into the decomposition region (e.g., up to 500 °C) to observe both water loss and thermal degradation.[6]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. It is essential for confirming the initial hemihydrate form and identifying the specific anhydrous polymorphs formed after dehydration.

  • Apparatus: A powder X-ray diffractometer.

  • Radiation Source: Copper (Cu) Kα radiation is commonly used.[2]

  • Instrument Settings: Typical operating conditions are a tube voltage of 30 kV and a current of 15 mA.[2]

  • Scan Parameters: Samples are scanned over a 2θ range, for example, from 5° to 40°, with a defined step size and scan rate.[2] High-temperature PXRD can also be employed to monitor structural changes in situ as the sample is heated.

Visualizing the Analysis and Transformation Pathways

Diagrams are provided below to illustrate the experimental workflow for thermal analysis and the complex dehydration and phase transformation pathway of levofloxacin hemihydrate.

G cluster_input Sample & Preparation cluster_analysis Analytical Workflow cluster_thermal Thermal Analysis cluster_structural Structural Characterization cluster_output Data Interpretation Sample Levofloxacin Hemihydrate (LVXh) TGA TGA Sample->TGA DSC DSC Sample->DSC PXRD PXRD Sample->PXRD Other ssNMR / Raman Sample->Other MassLoss Quantify Mass Loss (Dehydration) TGA->MassLoss ThermalEvents Identify Thermal Events (Transitions, Melting) DSC->ThermalEvents PhaseID Identify Crystalline Forms (Anhydrous Polymorphs) PXRD->PhaseID Other->PhaseID Kinetics Determine Kinetics (Activation Energy) MassLoss->Kinetics ThermalEvents->Kinetics

Caption: Experimental workflow for the thermal analysis of levofloxacin hemihydrate.

G cluster_anhydrous Anhydrous Polymorphs LVXh Levofloxacin Hemihydrate gamma γ Form LVXh->gamma Dehydration (40-90°C) -0.5 H₂O delta δ Form gamma->delta ~54°C (Enantiotropic) beta β Form gamma->beta Heating Melt Melt gamma->Melt ~227°C delta->beta Heating alpha α Form beta->alpha Heating beta->Melt ~231°C alpha->Melt ~234°C

Caption: Dehydration and phase transformation pathway of levofloxacin hemihydrate.

References

Levofloxacin hydrate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Levofloxacin Hydrate, a third-generation fluoroquinolone antibiotic. It covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Levofloxacin is the optically active L-isomer of ofloxacin and exhibits potent broad-spectrum antibacterial activity.[1][2] It is commercially available as a hemihydrate, which is a stable form for pharmaceutical formulations.[3]

Chemical Structure and Identification
  • Chemical Name: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate[4]

  • CAS Number: 138199-71-0[5]

  • Molecular Formula: C₁₈H₂₀FN₃O₄ · 0.5H₂O[5]

  • Molecular Weight: 370.38 g/mol [5]

Molecular Structure:

Physicochemical Data

The following table summarizes key quantitative data for this compound, essential for formulation and analytical method development.

PropertyValueReference(s)
Melting Point 214-216°C[6]
Solubility Water: ≥ 50 mg/mL (135.00 mM); DMSO: 8.33 mg/mL (22.49 mM)[5]
pKa (Strongest Acidic) 5.45[1]
pKa (Strongest Basic) 6.2[1]
logP -0.02[1]
UV λmax 288 nm (in 10% v/v acetonitrile)[4]

Mechanism of Action

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9][10][11]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[9] Levofloxacin stabilizes the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[9]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is critical for the separation of daughter chromosomes following DNA replication.[11] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated DNA, thereby halting cell division.[9]

The following diagram illustrates the signaling pathway of levofloxacin's mechanism of action.

Levofloxacin_Mechanism cluster_bacteria Bacterial Cell Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Levofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topo_IV->Cell_Division Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Caption: Mechanism of action of Levofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of levofloxacin.

Quantitative Analysis by UV-Spectrophotometry

This method is suitable for the determination of levofloxacin hemihydrate in bulk and pharmaceutical dosage forms.[4]

  • Reagents and Materials:

    • Acetonitrile (AR grade)

    • Double reverse osmosis water

    • Levofloxacin hemihydrate reference standard

    • UV-Visible Spectrophotometer (e.g., Shimadzu-2450)

  • Preparation of Standard Stock Solution:

    • Accurately weigh and dissolve 100 mg of levofloxacin hemihydrate reference standard in 100 mL of 10% v/v acetonitrile to obtain a concentration of 1 mg/mL.

    • From this stock solution, prepare a working standard solution of 100 µg/mL in the same solvent.

  • Preparation of Calibration Curve:

    • Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 2 to 12 µg/mL in 10% v/v acetonitrile.

    • Measure the absorbance of each dilution at 288 nm against a blank of 10% v/v acetonitrile.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • For tablets, weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of levofloxacin and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of 10% v/v acetonitrile, sonicate for 15 minutes, and then dilute to volume with the same solvent.

    • Filter the solution and dilute an aliquot to a final concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the sample preparation at 288 nm.

    • Determine the concentration of levofloxacin in the sample from the calibration curve.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This RP-HPLC method is designed for the quantitative determination of levofloxacin in bulk and finished tablet forms.[12]

  • Chromatographic Conditions:

    • Column: Shim-pack CLC-ODS (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Buffer:Acetonitrile (850:150). The buffer consists of 0.05 M Citric acid monohydrate and 10 mL of 1 M ammonium acetate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 293 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve about 100 mg of Levofloxacin Hemihydrate reference standard in a 100 mL volumetric flask with 0.1 M HCl to get a 1000 µg/mL solution.

    • Further dilute 5 mL of this solution to 50 mL with distilled water to obtain a final concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer to a 100 mL volumetric flask.

    • Add 0.1 M HCl, sonicate to dissolve, and make up the volume.

    • Filter the solution and dilute appropriately to a concentration of about 100 µg/mL with distilled water.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (% RSD) for the peak areas should be not more than 2.0%.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the amount of levofloxacin in the sample.

Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This method is used to determine the in vitro susceptibility of bacterial isolates to levofloxacin.[13][14]

  • Materials:

    • Levofloxacin disks (5 µg)

    • Mueller-Hinton agar (MHA)

    • Bacterial inoculum equivalent to a 0.5 McFarland standard

    • Sterile swabs

    • Incubator (35 ± 2°C)

    • Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)

  • Procedure:

    • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 5 µg levofloxacin disk to the surface of the agar.

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

  • Interpretation:

    • Susceptible: ≥ 16 mm

    • Intermediate: 13-15 mm

    • Resistant: ≤ 12 mm

    • Note: Interpretive criteria may vary based on the specific guidelines (e.g., CLSI, EUCAST) being followed.

DNA Gyrase Inhibition Assay

This assay determines the inhibitory activity of levofloxacin on the supercoiling activity of bacterial DNA gyrase.[15]

  • Reaction Mixture (30 µL):

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 1.4 mM ATP

    • 5 mM DTT

    • 1.8 mM spermidine

    • 0.1 mg/mL bovine serum albumin (BSA)

    • 0.4 µg DNA gyrase (A and B subunits)

    • 0.25–0.5 µg relaxed pBR322 plasmid DNA

    • Varying concentrations of levofloxacin

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Initiate the reaction by adding the DNA gyrase.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • Analysis:

    • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of levofloxacin.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a this compound sample.

Levofloxacin_Analysis_Workflow cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation Sample This compound Sample Identity Identification (FTIR, etc.) Sample->Identity Purity Purity & Impurity Profiling (HPLC) Sample->Purity Assay Assay/Potency (UV-Spec, HPLC) Sample->Assay AST Antimicrobial Susceptibility Testing (AST) Sample->AST Mechanism_Assay Mechanism of Action Assay (DNA Gyrase Inhibition) Sample->Mechanism_Assay Report Comprehensive Analysis Report Identity->Report Purity->Report Assay->Report MIC Minimum Inhibitory Concentration (MIC) AST->MIC MIC->Report Mechanism_Assay->Report

Caption: Logical workflow for the analysis of this compound.

References

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Analysis of Levofloxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of levofloxacin in bulk drug substances and pharmaceutical formulations to ensure its quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of levofloxacin hydrate.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify levofloxacin. The separation is achieved on a C18 column using an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[3]

Experimental Protocols

Materials and Reagents
  • Levofloxacin Hemihydrate Reference Standard

  • Levofloxacin Hemihydrate Sample (e.g., from tablets or bulk drug)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][5]

  • Electronic Balance

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 25mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (65:35 v/v)[3]
Flow Rate 1.0 mL/min[4][5][6][7]
Detection Wavelength 294 nm[6]
Injection Volume 20 µL[4][6]
Column Temperature Ambient
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25mM Potassium Dihydrogen Orthophosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 65:35 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[6]

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.

  • Sample Solution Preparation (from tablets): Weigh and powder 20 tablets.[4] Transfer a quantity of powder equivalent to 10 mg of levofloxacin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standard Standard Solution Preparation prep_standard->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection system_suitability->sample_injection If passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calculation Calculation of Results peak_integration->calculation reporting Reporting calculation->reporting

Caption: Experimental workflow for RP-HPLC analysis of this compound.

Method Validation

The developed RP-HPLC method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor NMT 2.01.1
Theoretical Plates NLT 2000> 3000
% RSD of Peak Area (n=6) NMT 2.0%< 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
501254321
751881482
1002508642
1253135803
1503762963
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 8079.899.750.5
100% 100100.2100.200.3
120% 120119.599.580.4

Table 4: Precision (Intra-day and Inter-day)

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
100 0.450.68

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Table 6: Robustness

Parameter Variation% RSD
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%

Method Validation Parameters

validation_parameters cluster_method Method Validation cluster_relationship Relationships Specificity Specificity Assay Assay Specificity->Assay Impurities Impurities Specificity->Impurities Linearity Linearity Linearity->Assay Accuracy Accuracy Accuracy->Assay Precision Precision Precision->Assay LOD LOD LOD->Impurities LOQ LOQ LOQ->Impurities Robustness Robustness Robustness->Assay Robustness->Impurities

Caption: Relationship of method validation parameters for drug analysis.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines, and the results indicate its suitability for routine quality control analysis of levofloxacin in bulk and pharmaceutical dosage forms. The short run time allows for a high throughput of samples.

References

Application Notes and Protocols for the Quantitative Determination of Levofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, widely used in the treatment of various bacterial infections. Accurate and precise quantification of levofloxacin in pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for the quantitative determination of levofloxacin in pharmaceutical dosage forms such as tablets, injections, and eye drops, utilizing High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the determination of levofloxacin.

Experimental Protocol: RP-HPLC for Levofloxacin Tablets

Objective: To quantify the amount of levofloxacin in a tablet formulation.

Materials:

  • Levofloxacin reference standard

  • Levofloxacin tablets

  • HPLC grade acetonitrile, methanol, and water

  • Citric acid monohydrate

  • Ammonium acetate

  • Orthophosphoric acid

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Shim-pack CLC-ODS, 250 mm x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical balance

  • pH meter

Procedure:

  • Mobile Phase Preparation: Prepare a buffer solution containing 0.05 M citric acid monohydrate and 1 M ammonium acetate in water. The mobile phase consists of this buffer and acetonitrile in a ratio of 85:15 (v/v).[1] Adjust the pH to the desired value (e.g., 3) with orthophosphoric acid.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Accurately weigh about 100 mg of levofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.[1]

  • Sample Solution Preparation: Weigh and finely powder 20 levofloxacin tablets. Transfer a quantity of the powder equivalent to 100 mg of levofloxacin to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Buffer:Acetonitrile (85:15, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 293 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas for levofloxacin.

  • Calculation: Calculate the amount of levofloxacin in the sample using the following formula:

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC MobilePhase->Injection StandardSol Standard Solution Preparation StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Calculation Quantification PeakIntegration->Calculation

Caption: Workflow for the quantitative analysis of levofloxacin by HPLC.

Quantitative Data Summary: HPLC Methods
FormulationColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity (µg/mL)Accuracy/Recovery (%)Reference
Tablets Shim-pack CLC-ODS (25cm x 4.6mm, 5µm)Buffer:Acetonitrile (85:15)1.0293-97.56 - 98.69[1]
Tablets C8 (150 x 4.6 mm, 5µm)Gradient0.5295100 µg/ml (working conc)99.06[3]
Liquid Formulations C18 (150 × 3.9 mm, 5 μm)Gradient1.0275-99.83[4]
Ophthalmic Solution ODS-phenylAcetonitrile: 0.1% trifluoroacetic acid (18:82)1.529450 - 15099.3[5]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

Experimental Protocol: UV-Visible Spectrophotometry for Levofloxacin Eye Drops

Objective: To determine the concentration of levofloxacin in an ophthalmic solution.

Materials:

  • Levofloxacin reference standard

  • Levofloxacin eye drops

  • Distilled water

  • Methanol

  • Acetonitrile

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare a diluent composed of water, methanol, and acetonitrile in a ratio of 9:0.5:0.5 (v/v/v).[6]

  • Standard Solution Preparation: Accurately weigh about 10 mg of levofloxacin reference standard and dissolve it in the diluent in a 100 mL volumetric flask to get a stock solution of 100 µg/mL.[7] From this stock solution, prepare a series of standard solutions with concentrations ranging from 1.0 to 12.0 µg/mL by appropriate dilution with the diluent.[6]

  • Sample Solution Preparation: Take a volume of the eye drop formulation equivalent to 10 mg of levofloxacin and transfer it to a 100 mL volumetric flask. Dilute to volume with the diluent. Further dilute an aliquot of this solution with the diluent to obtain a final concentration within the calibration range.

  • Determination of Absorption Maximum (λmax): Scan a standard solution of levofloxacin (e.g., 6 µg/mL) from 400 nm to 200 nm against the diluent as a blank to determine the wavelength of maximum absorbance (λmax). The λmax for levofloxacin is typically around 288-292 nm.[6][7]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

  • Analysis of Sample: Measure the absorbance of the sample solution at the λmax.

  • Calculation: Determine the concentration of levofloxacin in the sample solution from the calibration curve. Calculate the amount of levofloxacin in the eye drops, considering the dilution factors.

Experimental Workflow: UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SolventPrep Solvent Preparation StandardSeries Standard Solutions Preparation SolventPrep->StandardSeries SamplePrep Sample Solution Preparation SolventPrep->SamplePrep ScanLambdaMax Determine λmax StandardSeries->ScanLambdaMax MeasureAbsorbance Measure Absorbance StandardSeries->MeasureAbsorbance SamplePrep->MeasureAbsorbance CalibrationCurve Plot Calibration Curve MeasureAbsorbance->CalibrationCurve Quantification Calculate Concentration CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of levofloxacin by UV-Visible Spectrophotometry.

Quantitative Data Summary: UV-Visible Spectrophotometry Methods
FormulationSolventλmax (nm)Linearity (µg/mL)Accuracy/Recovery (%)Reference
Bulk and Dosage Forms Water:Methanol:Acetonitrile (9:0.5:0.5)2921.0 - 12.099.00 - 100.07[6]
Eye Drops Distilled Water28810 - 30Close to 100[7]
Injections 0.1N HCl2933 - 799.84 - 100.18

Titrimetry

Titrimetric methods, including potentiometric and non-aqueous titrations, offer a classical and cost-effective approach for the assay of drugs. These methods are particularly useful for the analysis of bulk drug substances.

Experimental Protocol: Potentiometric Titration for Levofloxacin Injections

Objective: To determine the levofloxacin content in an injection formulation by potentiometric titration.

Materials:

  • Levofloxacin injection

  • Standardized 0.05 M Sodium Hydroxide (NaOH) solution

  • Standard Hydrochloric Acid (HCl) solution

  • Distilled water

Instrumentation:

  • Potentiometer with a combined pH electrode

  • Burette

  • Magnetic stirrer

Procedure:

  • Sample Preparation: Take a known volume of the levofloxacin injection. Add a precise amount of standard HCl to the sample, ensuring the amount of HCl is 1.0 to 2.0 times the molar amount of levofloxacin in the sample.

  • Titration: Titrate the prepared sample with a standardized 0.05 M NaOH solution. Monitor the pH of the solution throughout the titration.

  • Endpoint Determination: Record the volume of NaOH added and the corresponding pH values. Plot a titration curve (pH vs. volume of NaOH). The endpoint is determined from the inflection points on the curve. Typically, there will be multiple equivalence points. The volume difference between the first and third sudden pH jumps in the titration curve corresponds to the amount of levofloxacin.

  • Calculation: Calculate the amount of levofloxacin in the injection sample based on the volume of NaOH consumed between the relevant endpoints. This differential method helps to eliminate errors from any free HCl or free levofloxacin in the sample.

Experimental Protocol: Non-Aqueous Titration for Levofloxacin Tablets

Objective: To quantify levofloxacin in tablets using non-aqueous titration. This protocol is adapted from a method for another fluoroquinolone, gatifloxacin, and should be validated for levofloxacin.

Materials:

  • Levofloxacin tablets

  • Glacial acetic acid

  • Standardized 0.1 M Perchloric acid (HClO₄) in glacial acetic acid

  • Crystal violet indicator (0.1% in glacial acetic acid)

Instrumentation:

  • Burette

  • Conical flasks

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh and finely powder 20 levofloxacin tablets. Accurately weigh a portion of the powder equivalent to about 200-400 mg of levofloxacin and transfer it to a 250 mL conical flask.

  • Dissolution: Add 40 mL of glacial acetic acid to the flask and dissolve the powder, using sonication if necessary.[5]

  • Titration: Add 5 drops of crystal violet indicator to the solution. Titrate with standardized 0.1 M perchloric acid until the color changes from violet to yellowish-green.

  • Blank Titration: Perform a blank titration using 40 mL of glacial acetic acid and the same amount of indicator.

  • Calculation: Calculate the amount of levofloxacin in the tablet powder using the following formula:

    Where the equivalent weight of levofloxacin is its molecular weight.

Logical Relationship: Titrimetric Analysis

Titration_Logic cluster_potentiometric Potentiometric Titration cluster_nonaqueous Non-Aqueous Titration SamplePrep_P Sample Preparation (Injection + Std. HCl) Titration_P Titrate with Std. NaOH SamplePrep_P->Titration_P Endpoint_P Determine Endpoint (pH Inflection) Titration_P->Endpoint_P Quantification Quantification Endpoint_P->Quantification SamplePrep_N Sample Preparation (Tablets in Acetic Acid) Titration_N Titrate with Std. HClO4 SamplePrep_N->Titration_N Endpoint_N Determine Endpoint (Indicator Color Change) Titration_N->Endpoint_N Endpoint_N->Quantification

Caption: Logical flow of potentiometric and non-aqueous titration methods for levofloxacin analysis.

Quantitative Data Summary: Titrimetric Methods
FormulationMethodTitrantEndpoint DetectionRecovery (%)RSD (%)Reference
Injections Potentiometric Titration0.0500 mol·L⁻¹ NaOHpH inflection points97.6 - 102< 0.30
Tablets (adapted) Non-Aqueous Titration0.1 M Perchloric AcidCrystal Violet IndicatorGood (unspecified)< 1.0

Method Comparison and Recommendations

MethodAdvantagesDisadvantagesBest Suited For
HPLC High specificity, sensitivity, and accuracy. Can separate levofloxacin from impurities and degradation products.Higher cost, more complex instrumentation and operation.Routine quality control, stability studies, and analysis of low-concentration formulations.
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.Lower specificity, potential for interference from excipients or other UV-absorbing compounds.Quick assays of bulk drug and simple, high-concentration formulations.
Titrimetry Very cost-effective, simple instrumentation, high precision for bulk analysis.Less sensitive than instrumental methods, may be less suitable for low-dose formulations.Assay of pure drug substance and high-concentration formulations like tablets and injections.

For routine quality control of finished pharmaceutical products, HPLC is the recommended method due to its superior specificity and ability to conduct stability-indicating assays. UV-Visible Spectrophotometry serves as a valuable tool for rapid, preliminary analysis and for quality control in resource-limited settings. Titrimetry , particularly potentiometric titration, is a robust and economical method for the assay of levofloxacin in bulk drug and high-dose formulations. The choice of method will ultimately depend on the specific application, available resources, and regulatory requirements.

References

Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin hemihydrate, a third-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1] It functions by inhibiting DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication and cell division. Accurate and reliable analytical methods are crucial for the quality control of levofloxacin hemihydrate in pharmaceutical formulations to ensure its safety and efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantitative determination of levofloxacin hemihydrate in tablet dosage forms. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Principle

Levofloxacin hemihydrate exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its chemical structure. This property allows for its quantitative determination using UV-spectrophotometry. The method is based on measuring the absorbance of a solution of the drug at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law.

Materials and Reagents

  • Levofloxacin Hemihydrate Reference Standard

  • Levofloxacin Hemihydrate Tablets

  • Methanol (HPLC Grade)[4]

  • Distilled Water[5]

  • 0.1 N Hydrochloric Acid[1]

  • 0.1 N Sodium Hydroxide[6]

  • Acetonitrile (HPLC Grade)[7]

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

Experimental Protocols

Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the λmax of the drug. Several solvents have been reported for the UV analysis of levofloxacin hemihydrate. A preliminary scan of a dilute solution of levofloxacin hemihydrate in the chosen solvent should be performed in the UV range (200-400 nm) to determine the λmax.[4][5]

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent to obtain a concentration of 100 µg/mL. Sonicate for 15-25 minutes to ensure complete dissolution.[4] From this stock solution, further dilutions can be made to prepare working standard solutions.

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 levofloxacin hemihydrate tablets to get a homogenous mixture.[4]

  • Transfer a quantity of the powder equivalent to 10 mg of levofloxacin hemihydrate to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 15-25 minutes to ensure complete extraction of the drug.[4]

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • Dilute a suitable aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range of the method.

Calibration Curve
  • From the standard stock solution, prepare a series of dilutions in the selected solvent to get concentrations in the range of approximately 2-12 µg/mL.[6][7]

  • Measure the absorbance of each dilution at the determined λmax against the solvent as a blank.

  • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Determine the correlation coefficient (R²) and the regression equation (y = mx + c).[4][5]

Assay of Levofloxacin Hemihydrate Tablets
  • Measure the absorbance of the prepared sample solution at the λmax using the solvent as a blank.

  • Calculate the concentration of levofloxacin hemihydrate in the sample solution using the regression equation from the calibration curve.

  • The percentage of levofloxacin hemihydrate in the tablets can be calculated using the following formula:

    % Assay = (Concentration of drug from sample solution / Labeled amount of drug) x 100

Data Presentation

The quantitative data from various reported UV-spectrophotometric methods for levofloxacin hemihydrate are summarized in the table below for easy comparison.

Solvent λmax (nm) Linearity Range (µg/mL) Correlation Coefficient (R²) Reference
Methanol2983.0 - 8.00.9999[4]
Water286.44 - 10> 0.997[2]
Distilled Water3202 - 100.9997[5]
0.1 N NaOH2882 - 120.999[6]
Water:Methanol:Acetonitrile (9:0.5:0.5)2921.0 - 12.00.9998[3]
10% v/v Acetonitrile2882 - 120.9999[7]
0.1 N HCl2932 - 120.998[1]

Method Validation

The developed analytical method should be validated as per ICH guidelines for parameters such as:

  • Accuracy: Determined by recovery studies, by spiking a known amount of standard drug to the pre-analyzed sample solution. Recovery values should typically be within 98-102%.[1]

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.[6]

  • Linearity: Established by the correlation coefficient of the calibration curve.[4][5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[1][6]

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components (excipients).[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Results prep_std Prepare Standard Stock Solution (100 µg/mL) det_lamax Determine λmax (200-400 nm scan) prep_std->det_lamax cal_curve Prepare Calibration Curve (2-12 µg/mL) prep_std->cal_curve prep_sample Prepare Sample Solution from Tablets measure_sample Measure Sample Absorbance prep_sample->measure_sample det_lamax->cal_curve calc_conc Calculate Concentration using Regression Equation cal_curve->calc_conc measure_sample->calc_conc calc_assay Calculate % Assay calc_conc->calc_assay logical_relationship cluster_core Core Principle cluster_parameters Key Parameters cluster_output Analytical Output beer_lambert Beer-Lambert Law (A = εbc) absorbance Absorbance (A) beer_lambert->absorbance relates concentration Concentration (c) beer_lambert->concentration to quant_assay Quantitative Assay absorbance->quant_assay concentration->quant_assay

References

Application Notes and Protocols for Levofloxacin Hydrate in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a critical therapeutic agent against a wide spectrum of Gram-positive and Gram-negative bacteria.[1] Its bactericidal activity stems from the inhibition of essential enzymes involved in bacterial DNA replication.[2][3] However, the emergence and spread of levofloxacin-resistant bacterial strains pose a significant threat to its clinical efficacy, making the study of resistance mechanisms and the development of strategies to mitigate resistance imperative.[4] Poor quality antibacterial products and the development of drug resistance are potential risk factors for treatment failure.[4]

These application notes provide an overview of levofloxacin's mechanism of action, the primary pathways of resistance, and detailed protocols for key in vitro assays used to characterize and quantify bacterial resistance to this important antibiotic.

Mechanism of Action

Levofloxacin's primary antibacterial effect is the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and transcription.[2][7]

  • Topoisomerase IV: This enzyme is crucial for the separation (decatenation) of replicated daughter DNA strands following a round of replication.[5]

Levofloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This leads to an accumulation of double-stranded DNA breaks, halting DNA replication and transcription, which ultimately results in rapid bacterial cell death.[5][7]

Core Mechanisms of Bacterial Resistance

Bacteria primarily develop resistance to levofloxacin through three mechanisms:

  • Target-Site Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common resistance mechanism.[6][8] These mutations occur in specific regions known as the Quinolone-Resistance Determining Regions (QRDRs) and alter the enzyme structure, reducing levofloxacin's binding affinity.[8][9] High-level resistance often involves mutations in both target enzymes.[10]

  • Efflux Pump Overexpression: Bacteria can actively pump levofloxacin out of the cell using membrane-bound efflux pumps, preventing the drug from reaching its intracellular targets.[5][6] Overexpression of native efflux pumps, such as NorA in Staphylococcus aureus or MexCD-OprJ in Pseudomonas aeruginosa, can confer resistance.[6][11]

  • Plasmid-Mediated Resistance: Resistance genes located on mobile genetic elements (plasmids) can be transferred between bacteria. These genes may encode Qnr proteins that protect DNA gyrase from levofloxacin, an enzyme (AAC(6')-Ib-cr) that modifies and inactivates the drug, or specific efflux pumps.[11]

Below is a diagram illustrating the mechanism of action and the corresponding resistance pathways.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Levo Levofloxacin Gyrase DNA Gyrase (gyrA/gyrB) Levo->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Levo->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Supercoils Replication DNA Replication & Transcription Blocked Gyrase->Replication TopoIV->DNA Decatenates TopoIV->Replication Death Cell Death Replication->Death Mutation Target Site Mutation (gyrA, parC, etc.) Mutation->Gyrase Alters Target (Prevents Binding) Mutation->TopoIV Alters Target (Prevents Binding) Efflux Efflux Pump Overexpression Efflux->Levo Expels Drug Levo_in Levofloxacin (External) Levo_in->Levo Enters Cell

Caption: Levofloxacin's mechanism of action and key bacterial resistance pathways.

Experimental Protocols

Studying bacterial resistance to levofloxacin involves several key in vitro assays. The following sections detail the protocols for these fundamental experiments.

Minimum Inhibitory Concentration (MIC) Determination

Application Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] It is a fundamental measure of an antibiotic's potency and is used to classify bacteria as susceptible, intermediate, or resistant.[13][14]

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Prepare Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin hydrate in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by dilution in sterile water) at a concentration of 1280 µg/mL.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer colonies to a tube containing 4-5 mL of a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard.

    • Within 15 minutes of adjustment, dilute the suspension 1:100 in MHB to yield a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare Microdilution Plate:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a designated row.

    • Add 100 µL of the levofloxacin stock solution (or a working dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

    • This results in final levofloxacin concentrations ranging, for example, from 64 µg/mL to 0.06 µg/mL.

  • Inoculate Plate:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of levofloxacin at which there is no visible growth (no turbidity) as observed with the naked eye.[12]

    • For bactericidal drugs like levofloxacin, the MIC should be read at the point of complete inhibition of all growth.[15]

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate (Serial Dilution of Levofloxacin) start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G MSW Mutant Selection Window (MSW) MIC MIC MPC MPC Conc Drug Concentration -> a Wild-type & mutants grow b Resistant mutants are selectively enriched c Growth of all single-step mutants is prevented

References

Application Notes and Protocols: Levofloxacin as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Levofloxacin, a third-generation fluoroquinolone antibiotic, possesses physicochemical and chromatographic properties that could make it a candidate for use as an internal standard in specific analytical scenarios, particularly for the quantification of other fluoroquinolones or structurally related compounds.

This document provides a comprehensive overview of the considerations and a detailed protocol for the application of levofloxacin as an internal standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Levofloxacin

The suitability of a compound as an internal standard is largely dictated by its physicochemical properties. Levofloxacin exhibits characteristics that are pertinent to its potential use in this capacity.

PropertyValue/DescriptionSignificance for Use as an Internal Standard
Chemical FormulaC₁₈H₂₀FN₃O₄Provides a basis for its molecular weight and potential interactions.
Molecular Weight361.37 g/mol Similar to other fluoroquinolones, which is a desirable characteristic for an IS.
SolubilityModerately soluble in water.Allows for its use in aqueous mobile phases commonly employed in reversed-phase chromatography.[1]
pKaTwo dissociation constants, enabling it to exist in cationic, zwitterionic, and anionic forms depending on pH.Its retention behavior can be manipulated by adjusting the mobile phase pH, offering flexibility in method development.
UV AbsorbanceStrong absorbance in the UV region, with a maximum typically around 290-300 nm.Enables sensitive detection using UV detectors, which are common in HPLC systems.
LogP2.1Indicates moderate lipophilicity, suitable for reversed-phase chromatography.[2]
Chemical StabilityGenerally stable under typical chromatographic conditions.A crucial requirement for an internal standard to ensure it does not degrade during the analytical process.

Considerations for Using Levofloxacin as an Internal Standard

While levofloxacin has properties that could make it a suitable internal standard, several factors must be carefully considered:

  • Analyte Similarity: Levofloxacin is most appropriately used as an internal standard for the analysis of other fluoroquinolone antibiotics or compounds with similar chemical structures and chromatographic behavior.

  • Absence in Samples: It is imperative to ensure that levofloxacin is not present in the unknown samples to be analyzed, as this would lead to inaccurate quantification.

  • Resolution: The chromatographic method must achieve baseline separation between the analyte(s) of interest and levofloxacin.

  • Co-elution: There should be no co-eluting peaks from the sample matrix that interfere with the levofloxacin peak.

  • Stability: The stability of levofloxacin in the sample matrix and under the chosen extraction and chromatographic conditions should be verified.

Experimental Workflow for Method Development

The process of developing a chromatographic method using levofloxacin as an internal standard involves several key steps, from initial feasibility to final validation.

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_qc Prepare Quality Control Samples (Analyte + IS) prep_analyte->prep_qc prep_is Prepare Levofloxacin (IS) Stock Solution prep_is->prep_cal prep_is->prep_qc select_column Select HPLC Column prep_cal->select_column optimize_mp Optimize Mobile Phase select_column->optimize_mp set_conditions Set Instrument Conditions (Flow Rate, Temp, Wavelength) optimize_mp->set_conditions check_resolution Check Resolution & Peak Shape set_conditions->check_resolution linearity Linearity check_resolution->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability prep_sample Prepare Unknown Samples with IS stability->prep_sample inject_samples Inject Samples into HPLC prep_sample->inject_samples quantify Quantify Analyte inject_samples->quantify

Caption: Workflow for developing a quantitative HPLC method using an internal standard.

Hypothetical Experimental Protocol: Quantification of Moxifloxacin using Levofloxacin as an Internal Standard

This protocol describes a hypothetical HPLC-UV method for the quantification of moxifloxacin in a pharmaceutical formulation using levofloxacin as the internal standard.

Materials and Reagents
  • Moxifloxacin Hydrochloride (Reference Standard)

  • Levofloxacin (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • o-Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Pharmaceutical formulation containing Moxifloxacin

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 10 mM o-phosphoric acid (25:75, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 293 nm (for both Moxifloxacin and Levofloxacin)
Injection Volume 20 µL
Preparation of Solutions
  • Standard Stock Solution of Moxifloxacin (100 µg/mL): Accurately weigh 10 mg of Moxifloxacin Hydrochloride reference standard and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution of Levofloxacin (100 µg/mL): Accurately weigh 10 mg of Levofloxacin and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Moxifloxacin stock solution and a fixed volume of the Levofloxacin internal standard stock solution into volumetric flasks and diluting with the mobile phase to obtain final concentrations of Moxifloxacin ranging from 0.1 to 20 µg/mL, each containing 5 µg/mL of Levofloxacin.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

  • Sample Preparation: For a pharmaceutical formulation, take a portion equivalent to a single dose, dissolve it in a suitable solvent, and dilute to an expected Moxifloxacin concentration within the calibration range. Spike with the Levofloxacin internal standard to a final concentration of 5 µg/mL.

Method Validation

The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio of Moxifloxacin to Levofloxacin against the concentration of Moxifloxacin. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.999.

  • Accuracy: Analyze the QC samples and calculate the percentage recovery. The mean recovery should be within 98-102%.

  • Precision: Assess both intra-day and inter-day precision by analyzing the QC samples on the same day and on three different days, respectively. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a blank sample (matrix without analyte or IS) and a sample spiked only with Levofloxacin to ensure no interfering peaks at the retention times of Moxifloxacin and Levofloxacin.

Data Presentation

The quantitative data from the method validation should be summarized for clarity and easy comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
20.0Example Value
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low0.3< 2%< 2%98-102%
Medium8.0< 2%< 2%98-102%
High16.0< 2%< 2%98-102%

Signaling Pathway and Mechanism of Action

While not directly related to its use as an internal standard, understanding the mechanism of action of fluoroquinolones can be relevant in the broader context of drug development and analysis. Levofloxacin, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

mechanism_of_action cluster_drug Drug Action cluster_bacterial_process Bacterial DNA Replication cluster_outcome Result drug Levofloxacin dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topo_iv Topoisomerase IV drug->topo_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables inhibition Inhibition of DNA Synthesis dna_replication->inhibition cell_death Bacterial Cell Death inhibition->cell_death

References

Application Notes and Protocols for Levofloxacin Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting stability testing of levofloxacin under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The described methodologies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.

Introduction

Levofloxacin is a synthetic broad-spectrum antibacterial agent of the fluoroquinolone class.[1][2] Stability testing is a critical component of the drug development process, ensuring that the drug substance and product remain within their established specifications of quality, safety, and efficacy throughout their shelf life. Forced degradation studies, or stress testing, are undertaken to intentionally degrade the drug substance to predict its stability and to ensure the analytical methods are specific and stability-indicating.[3]

This protocol outlines the procedures for subjecting levofloxacin to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

The following protocols detail the methodologies for conducting forced degradation studies on levofloxacin. The analytical method of choice for quantifying the remaining levofloxacin and detecting degradation products is High-Performance Liquid Chromatography (HPLC).

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is essential for the accurate analysis of stressed samples. The following is a general method, which should be optimized and validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

  • Column: YMC Pack Pro-C18 (50 mm x 4.6 mm, 3.0 µm) or equivalent.[4]

  • Mobile Phase: A mixture of 1.0% (v/v) triethylamine in water (pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile (7.7:1.3:1.0 v/v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection Wavelength: 235 nm or 294 nm.[4][5]

  • Column Temperature: 25 °C.[4]

  • Injection Volume: 5 µL.[4]

Preparation of Levofloxacin Stock Solution

Prepare a stock solution of levofloxacin in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions
  • To 1 mL of the levofloxacin stock solution, add 1 mL of 5.0 M Hydrochloric Acid (HCl).[4]

  • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2 to 12 hours).[4][6]

  • After the incubation period, cool the solution to room temperature (if heated).

  • Neutralize the solution with an appropriate volume of 5.0 M Sodium Hydroxide (NaOH).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • To 1 mL of the levofloxacin stock solution, add 1 mL of 5.0 M Sodium Hydroxide (NaOH).[4]

  • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2 to 12 hours).[4][6]

  • After the incubation period, cool the solution to room temperature (if heated).

  • Neutralize the solution with an appropriate volume of 5.0 M Hydrochloric Acid (HCl).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • To 1 mL of the levofloxacin stock solution, add 1 mL of 30% (v/v) Hydrogen Peroxide (H₂O₂).[4]

  • Keep the solution at room temperature for a specified period (e.g., 5 minutes to 24 hours).[4][7]

  • After the incubation period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Place the levofloxacin drug substance in a solid state in a hot air oven maintained at 105°C for 72 hours.[4]

  • For solution state, reflux the levofloxacin stock solution at a specified temperature for a defined period.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the solid sample in the mobile phase or dilute the refluxed solution to a suitable concentration for HPLC analysis.

  • Expose the levofloxacin drug substance (solid state) or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After the exposure period, prepare a solution of the solid sample or dilute the exposed solution with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the quantitative data.

Stress ConditionReagent/ConditionDurationTemperature% Levofloxacin DegradedNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acidic 5.0 M HCl12 hoursRoom TempMinor22.75, 4.49
Alkaline 5.0 M NaOH12 hoursRoom TempNo significant degradation0-
Oxidative 30% H₂O₂5 minutesRoom TempSignificant12.75
Thermal Solid State72 hours105 °CNo significant degradation0-
Photolytic ICH Q1B--Slight1-

Note: The degradation percentages and number of products are illustrative and will vary based on the specific experimental conditions. Studies have shown that levofloxacin is particularly susceptible to oxidative stress, with significant degradation observed.[4][5][8] Acidic conditions also lead to minor degradation, while the drug is relatively stable under alkaline, thermal, and hydrolytic stress.[4][5][8]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the forced degradation studies of levofloxacin.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Levofloxacin Stock (1 mg/mL) Acid Acidic (5.0 M HCl) Stock->Acid Alkali Alkaline (5.0 M NaOH) Stock->Alkali Oxidative Oxidative (30% H₂O₂) Stock->Oxidative Thermal Thermal (105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: General workflow for levofloxacin forced degradation studies.

Degradation Pathway

Under certain stress conditions, such as photolytic and oxidative stress, levofloxacin has been shown to degrade to Levofloxacin N-oxide.[1][9] The identification of degradation products is crucial for understanding the degradation pathways and ensuring that the analytical method can separate these from the parent drug.

G Levofloxacin Levofloxacin N_Oxide Levofloxacin N-oxide Levofloxacin->N_Oxide Oxidative/Photolytic Stress Other Other Degradation Products Levofloxacin->Other Acidic Stress

Caption: Simplified degradation pathway of levofloxacin under stress.

Conclusion

This protocol provides a detailed framework for conducting forced degradation studies on levofloxacin. Adherence to these methodologies will enable researchers and drug development professionals to thoroughly assess the stability of levofloxacin, identify potential degradation products, and develop robust, stability-indicating analytical methods. The provided data and visualizations serve as a guide for executing and documenting these critical studies in accordance with regulatory expectations.

References

Application Notes and Protocols: Preparation of Levofloxacin Stock Solutions for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a synthetic fluoroquinolone antibiotic, is the levo isomer of ofloxacin and functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Accurate and reproducible in-vitro assays are fundamental to antimicrobial research and drug development. A critical first step in these assays is the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and application of levofloxacin stock solutions for various in-vitro assays, ensuring consistency and reliability in experimental outcomes.

Data Presentation

Solubility of Levofloxacin

The solubility of levofloxacin can vary significantly depending on the solvent and pH. The following table summarizes the solubility in commonly used solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~25 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~1 mg/mL[1]
MethanolHighly soluble[3][4]
WaterSparingly soluble[2]
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL[1]
Acetic AcidHighly soluble[5]
0.1 M Hydrochloric AcidUsed as a solvent for stock preparation[6]
Recommended Stock and Working Concentrations

The choice of stock concentration and solvent depends on the specific requirements of the in-vitro assay.

Assay TypeRecommended Stock Concentration & SolventTypical Working ConcentrationReference
Minimum Inhibitory Concentration (MIC) 1000 µg/mL in sterile distilled water or PBS0.0075 - 8 µg/mL[6][7]
Cytotoxicity (e.g., MTT Assay) 10-50 mM in DMSO14 - 224 µM[8]
Anti-Biofilm Assays 1 mg/mL in sterile distilled water50 µg/mL[9]

Experimental Protocols

Protocol 1: Preparation of Aqueous Levofloxacin Stock Solution (e.g., for MIC Testing)

This protocol is suitable for assays where an organic solvent might interfere with the experimental system.

Materials:

  • Levofloxacin hemihydrate powder

  • Sterile, deionized, or distilled water

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Accurately weigh the desired amount of levofloxacin powder. For a 1 mg/mL (1000 µg/mL) stock solution, weigh 10 mg of levofloxacin.

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add a small volume of sterile water (e.g., 5-7 mL) to the flask.

  • Gently swirl or sonicate the solution to dissolve the powder completely.[10]

  • Once dissolved, bring the volume up to 10 mL with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aqueous solutions are not recommended for long-term storage; it is best to prepare them fresh on the day of use.[1] If short-term storage is necessary, store at 2-8°C for no more than one day.

Protocol 2: Preparation of Levofloxacin Stock Solution in DMSO (e.g., for Cytotoxicity Assays)

This protocol is ideal for preparing high-concentration stock solutions that can be stored for longer periods.

Materials:

  • Levofloxacin hemihydrate powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Sterile pipettes

Procedure:

  • Accurately weigh the desired amount of levofloxacin powder. For a 10 mM stock solution (Molecular Weight: 370.38 g/mol for hemihydrate), weigh 3.7 mg of levofloxacin.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex or gently warm the solution until the levofloxacin is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[11] Before use, allow the vial to warm to room temperature for at least an hour before opening.[11]

Protocol 3: General Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a general procedure for determining the MIC of levofloxacin against a bacterial strain.

Materials:

  • Levofloxacin working solution (prepared from stock)

  • Bacterial culture in log-phase growth

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Prepare a series of two-fold serial dilutions of the levofloxacin working solution in the sterile broth directly in the 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[7]

  • Add 50 µL of the final bacterial inoculum to each well containing the serially diluted levofloxacin.[7]

  • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.[12]

  • The MIC is defined as the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.

Visualizations

Levofloxacin Stock Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Levofloxacin Powder choose_solvent 2. Select Solvent (e.g., DMSO, Water, PBS) weigh->choose_solvent dissolve 3. Dissolve Powder (Vortex/Sonicate) choose_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm) (for aqueous solutions) dissolve->sterilize store 5. Aliquot & Store (-20°C for DMSO, fresh for aqueous) sterilize->store dilute 6. Prepare Working Solution in appropriate assay medium store->dilute assay 7. Perform In-Vitro Assay (e.g., MIC, Cytotoxicity) dilute->assay

Caption: Workflow for preparing levofloxacin stock solutions.

Mechanism of Action of Levofloxacin

G cluster_bacterium Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase dna->gyrase relaxes supercoils topoIV Topoisomerase IV dna->topoIV decatenates replicated DNA replication DNA Replication & Transcription block Blocked replication->block gyrase->replication topoIV->replication levofloxacin Levofloxacin inhibition Inhibition levofloxacin->inhibition inhibition->gyrase inhibition->topoIV

Caption: Levofloxacin inhibits DNA gyrase and topoisomerase IV.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Levofloxacin Hydrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of levofloxacin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A1: A common starting point for reversed-phase HPLC analysis of levofloxacin is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.0) and acetonitrile or methanol in a ratio of approximately 85:15 (v/v) is often effective. The acidic pH helps to ensure consistent ionization of levofloxacin, which is an amphoteric molecule, leading to better peak shape and retention.[1][2]

Q2: What type of HPLC column is most suitable for levofloxacin analysis?

A2: C18 columns are the most frequently used stationary phases for levofloxacin analysis.[1][3] These columns provide good retention and separation of levofloxacin from its impurities and degradation products. Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are common, but shorter columns with smaller particles can be used for faster analysis times.[4][5]

Q3: What is the optimal detection wavelength for levofloxacin?

A3: Levofloxacin has a UV absorbance maximum at approximately 294 nm.[3][6] Therefore, setting the UV detector to this wavelength generally provides the best sensitivity. Other wavelengths, such as 275 nm and 292 nm, have also been successfully used.[7] For higher sensitivity and specificity, fluorescence detection can be employed with excitation and emission wavelengths around 292 nm and 494 nm, respectively.[8]

Q4: How does the mobile phase pH affect the analysis?

A4: The pH of the mobile phase is a critical parameter in the analysis of levofloxacin, which has pKa values of approximately 6.2 (carboxylic acid) and 8.2 (piperazinyl group).[9] Operating at a pH well below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5) suppresses its ionization, leading to better retention on a reversed-phase column and improved peak symmetry.[2][10] Inconsistent pH can lead to peak shape issues and retention time variability.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic piperazinyl group of levofloxacin and acidic silanol groups on the silica-based column packing.[10][11]- Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to ensure the complete protonation of the piperazinyl group. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[6] - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.[10] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
Peak Fronting - High Sample Concentration (Overload): Injecting too much sample can saturate the column.[5][12] - Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to front.[12][13]- Reduce Sample Concentration: Dilute the sample and reinject. - Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Inadequate separation between levofloxacin and its impurities or degradation products.- Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution. - Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. These solvents have different selectivities. - Adjust pH: Small changes in pH can alter the selectivity between levofloxacin and its related substances.
Retention Time Drift - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[14] - Mobile Phase Composition Change: Evaporation of the more volatile organic component or a change in pH over time.[15][16] - Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[17]- Ensure Proper Equilibration: Allow the mobile phase to run through the system until a stable baseline is achieved before injecting the first sample. - Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep it covered to minimize evaporation.[16] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[17]
Ghost Peaks Extraneous peaks appearing in the chromatogram.- Contaminated Mobile Phase: Filter all mobile phase components through a 0.45 µm filter. - Carryover from Previous Injections: Implement a needle wash step in the autosampler method. - Sample Degradation: Ensure the stability of levofloxacin in the chosen sample solvent. Levofloxacin is known to degrade under acidic and oxidative stress.[1][7]

Data Presentation

Table 1: Example HPLC Methods for Levofloxacin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 x 4.6 mm, 5 µm)[4]C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)[3]C18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase Buffer:Acetonitrile (85:15, v/v)[4]0.1% Phosphoric Acid:Acetonitrile (80:20, v/v)Methanol:Water (70:30, v/v)[3]Acetonitrile:10 mM o-phosphoric acid (25:75, v/v)[8]
Buffer 0.05 M Citric acid monohydrate with 1 M ammonium acetate, pH 2.9[4]N/AN/AN/A
Flow Rate 1.0 mL/min[4]1.0 mL/min1.0 mL/min[3]1.0 mL/min[8]
Detection UV at 293 nm[4]UV at 294 nmUV at 294 nm[3]Fluorescence (Ex: 292 nm, Em: 494 nm)[8]
Column Temp. Ambient30 °CAmbientAmbient

Experimental Protocols

Protocol 1: Mobile Phase Preparation (based on Method 1)

  • Buffer Preparation:

    • Dissolve an appropriate amount of citric acid monohydrate in HPLC-grade water to make a 0.05 M solution.

    • Add 10 mL of 1 M ammonium acetate solution to 840 mL of the citric acid solution.[4]

    • Adjust the pH of the buffer to 2.9 with a suitable acid or base (e.g., potassium hydroxide solution).[4]

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared buffer with 150 mL of HPLC-grade acetonitrile.[4]

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.

Protocol 2: Standard and Sample Solution Preparation

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

  • Sample Solution:

    • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to a known amount of levofloxacin.

    • Transfer to a suitable volumetric flask and add the mobile phase.

    • Sonicate for a sufficient time to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

MobilePhaseOptimization start Start: Define Analytical Goal initial_conditions Select Initial Conditions (C18, Buffer + ACN) start->initial_conditions ph_optimization Optimize Mobile Phase pH (2.5-4.0) initial_conditions->ph_optimization organic_modifier Adjust Organic Modifier Concentration ph_optimization->organic_modifier check_resolution Evaluate Resolution and Peak Shape organic_modifier->check_resolution troubleshoot Troubleshoot (Tailing, Fronting) check_resolution->troubleshoot Not Acceptable final_method Final Validated Method check_resolution->final_method Acceptable troubleshoot->ph_optimization

Caption: Workflow for optimizing the mobile phase in levofloxacin HPLC analysis.

TroubleshootingTree start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No lower_ph Lower Mobile Phase pH (e.g., to 2.5) is_tailing->lower_ph Yes reduce_conc Reduce Sample Concentration is_fronting->reduce_conc Yes other_issue Investigate Other Issues (e.g., column void) is_fronting->other_issue No add_tea Add Competing Base (e.g., TEA) lower_ph->add_tea check_column Use End-Capped Column add_tea->check_column check_solvent Match Injection Solvent to Mobile Phase reduce_conc->check_solvent

Caption: Decision tree for troubleshooting common peak shape problems.

References

Troubleshooting peak tailing in levofloxacin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of levofloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in levofloxacin chromatography?

A1: Peak tailing in the analysis of levofloxacin, a fluoroquinolone antibiotic, is often a result of secondary interactions between the analyte and the stationary phase.[1][2] Levofloxacin has a carboxylic acid group and a piperazinyl ring, making it susceptible to strong interactions with residual silanol groups on silica-based columns.[2][3] Other contributing factors can include column overload, inappropriate mobile phase pH, column degradation, and extra-column effects.[1][4]

Q2: How does the mobile phase pH affect the peak shape of levofloxacin?

A2: The mobile phase pH is a critical parameter for achieving a symmetrical peak shape for levofloxacin. Levofloxacin has two pKa values, meaning its ionization state is pH-dependent.[5] At a pH below its pKa, the basic amine groups are protonated, leading to potential ionic interactions with deprotonated silanol groups on the column, causing peak tailing.[2][6] Adjusting the mobile phase to an acidic pH (typically around 2.5-3.5) can suppress the ionization of silanol groups and ensure levofloxacin is in a single ionic form, leading to improved peak symmetry.[2][7][8]

Q3: What type of column is recommended for levofloxacin analysis to minimize peak tailing?

A3: For levofloxacin analysis, C18 columns are commonly used.[9][10][11][12] To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column.[1] End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[1][2] Columns with low silanol activity are specifically designed to provide better peak shapes for basic compounds like levofloxacin.[13]

Q4: Can additives in the mobile phase help to reduce peak tailing for levofloxacin?

A4: Yes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can significantly improve the peak shape of levofloxacin.[8][14] TEA acts as a silanol-masking agent, competitively binding to the active silanol sites on the stationary phase and reducing their interaction with levofloxacin.[14] Typically, a concentration of 0.1-0.5% TEA is effective.[8][14]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in levofloxacin chromatography.

Problem: The levofloxacin peak is exhibiting significant tailing.

Step 1: Evaluate the Mobile Phase

Question: Is the mobile phase pH appropriate?

Solution:

  • Verify the pH of your mobile phase. For levofloxacin, an acidic pH in the range of 2.5 to 3.5 is often optimal to suppress silanol interactions.[2][7][8]

  • If you are not using a buffer, consider incorporating one to maintain a stable pH. Phosphate buffers are commonly used.[6][9][11]

  • Ensure the buffer concentration is sufficient, typically between 10-50 mM.[6]

Question: Are you using a mobile phase additive?

Solution:

  • If peak tailing persists at an optimal pH, consider adding a competing amine like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%.[8][14] This will mask the active silanol sites.

Step 2: Check the Column

Question: Is your column suitable for basic compounds?

Solution:

  • Ensure you are using a high-purity, end-capped C18 column.[1] Older columns or those not specifically designed for polar or basic analytes may have a higher number of active silanol groups.

  • If you continue to experience issues, consider a column specifically designed for the analysis of basic compounds, which may have a different stationary phase chemistry or advanced end-capping.

Question: Could the column be overloaded?

Solution:

  • Column overload can lead to peak tailing.[1][4] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Reduce the injection volume or the concentration of your sample.

Question: Is the column contaminated or damaged?

Solution:

  • A contaminated or damaged column can cause peak distortion.[4] Try flushing the column with a strong solvent to remove any strongly retained compounds.

  • If the problem persists, the column may be permanently damaged (e.g., void formation, frit blockage) and may need to be replaced.[1][15]

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of levofloxacin with good peak symmetry.

Method 1: RP-HPLC with Phosphate Buffer

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 25mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 with Orthophosphoric Acid) and Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 45°C
Source:[9]

Method 2: RP-HPLC with Triethylamine

ParameterValue
Column Luna Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer, Acetonitrile, and Triethylamine (85:15:0.2 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 300 nm
Source:[14]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing and the underlying chemical interactions.

G Troubleshooting Workflow for Levofloxacin Peak Tailing start Start: Peak Tailing Observed check_ph Check Mobile Phase pH (Optimal: 2.5-3.5) start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No add_tea Add Competing Base (e.g., 0.1% TEA) check_ph->add_tea Yes adjust_ph->add_tea implement_tea Incorporate TEA into Mobile Phase add_tea->implement_tea No check_column Evaluate Column (End-capped C18?) add_tea->check_column Yes implement_tea->check_column use_new_column Use High-Purity, End-capped Column check_column->use_new_column No check_overload Check for Column Overload (Dilute Sample) check_column->check_overload Yes use_new_column->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_contamination Inspect for Column Contamination/Damage check_overload->check_contamination No end End: Symmetrical Peak reduce_load->end flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes replace_column Replace Column check_contamination->replace_column No Improvement flush_column->end replace_column->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

G Chemical Interactions Causing Peak Tailing cluster_0 Silica Surface cluster_1 Levofloxacin Molecule cluster_2 Mobile Phase Additive silanol Silanol Group (Si-OH) ionized_silanol Ionized Silanol (Si-O-) silanol->ionized_silanol Deprotonation (at higher pH) interaction Secondary Ionic Interaction (Causes Peak Tailing) masking Competitive Binding (Prevents Tailing) levofloxacin Levofloxacin (Protonated Amine) levofloxacin->ionized_silanol Attraction tea Triethylamine (TEA) tea->ionized_silanol Masking

Caption: Interactions between levofloxacin and the stationary phase.

References

Technical Support Center: Levofloxacin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of levofloxacin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways of levofloxacin?

Levofloxacin primarily degrades through several key pathways, including:

  • Piperazine Ring Alterations: This is a common site for degradation, involving N-demethylation to form desmethyl levofloxacin, and oxidation to form levofloxacin N-oxide.[1][2] The piperazine ring can also be opened.[3][4]

  • Decarboxylation: The carboxylic acid group on the quinolone ring can be lost, resulting in the formation of descarboxyl levofloxacin.[5][6][7]

  • Defluorination: The fluorine atom can be substituted, often by a hydroxyl group.[3][6]

  • Hydroxylation: The addition of hydroxyl groups can occur at various positions on the molecule.[3][6]

  • Quinolone Ring Opening: Under more strenuous degradation conditions, the quinolone ring system itself can be cleaved.[3][4]

Q2: What are the most common analytical techniques used to identify and characterize levofloxacin degradation products?

The most widely used analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

  • HPLC is used to separate levofloxacin from its degradation products. A stability-indicating HPLC method can resolve the parent drug from all significant degradants.[9][10]

  • LC-MS and LC-MS/MS are powerful tools for identifying the structures of the degradation products.[3][6] By determining the mass-to-charge ratio (m/z) of the degradation products and analyzing their fragmentation patterns, their molecular structures can be elucidated.

Q3: What are the typical stress conditions used in forced degradation studies of levofloxacin?

Forced degradation studies are performed to understand the stability of levofloxacin and to generate its degradation products.[8] According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl).[8][10]

  • Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH).[8][10]

  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).[8][10] Levofloxacin is particularly susceptible to oxidative degradation.[8][10]

  • Thermal Stress: Heating the drug substance or product at elevated temperatures.[8][10]

  • Photolytic Stress: Exposing the drug to light, as levofloxacin can degrade upon exposure to daylight.[1][11]

Q4: I am not seeing any degradation of my levofloxacin sample after applying stress conditions. What could be the reason?

There are several possibilities if you do not observe degradation:

  • Insufficient Stress: The stress condition may not have been harsh enough (e.g., concentration of acid/base, temperature, duration of exposure). Levofloxacin is relatively stable in basic conditions.[9]

  • Inappropriate Analytical Method: Your analytical method may not be able to separate the degradation products from the parent levofloxacin peak. A stability-indicating method is crucial.

  • Solution Stability: The degradation products might be unstable and could have further degraded into smaller molecules not detected by your method.

  • Incorrect Sample Preparation: Ensure that the sample was correctly prepared and subjected to the stress condition.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor peak shape or resolution in HPLC chromatogram. Improper mobile phase composition or pH. Column degradation. Sample overload.Optimize the mobile phase composition and pH. Use a new column or a different stationary phase. Reduce the injection volume or sample concentration.
Inconsistent retention times. Fluctuation in column temperature. Inconsistent mobile phase preparation. Pump malfunction.Use a column oven to maintain a consistent temperature. Ensure accurate and consistent mobile phase preparation. Check the HPLC pump for proper functioning.
No peaks detected in LC-MS. No ionization of the analytes. Incorrect mass spectrometer settings. Sample degradation before analysis.Optimize the ion source parameters (e.g., electrospray voltage, gas flow). Ensure the mass spectrometer is tuned and calibrated correctly for the expected m/z range. Analyze the sample immediately after preparation or store it under appropriate conditions.
Difficulty in interpreting MS/MS fragmentation patterns. Low signal intensity. Complex fragmentation pathways. Co-elution of multiple components.Increase the sample concentration or injection volume. Utilize fragmentation prediction software or consult literature on the fragmentation of similar compounds. Improve the chromatographic separation to ensure peak purity before fragmentation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Levofloxacin and its Degradation Products

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

  • Chromatographic System:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 25 mM sodium dihydrogen orthophosphate dihydrate with 0.5% v/v triethylamine, pH adjusted to 6.0) and an organic modifier (e.g., methanol or acetonitrile).[8]

    • The exact ratio should be optimized to achieve good resolution. An isocratic elution with a buffer and methanol ratio of 68:32 (v/v) has been reported.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 294 nm.[8]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of levofloxacin in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).

    • For forced degradation studies, subject the stock solution to the desired stress conditions.

    • Before injection, dilute the samples to an appropriate concentration and filter through a 0.45 µm filter.

Protocol 2: Identification of Degradation Products by LC-MS
  • LC System:

    • Use an LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Ion Trap).

    • The HPLC conditions can be similar to the stability-indicating method, but may need to be adapted for compatibility with the MS detector (e.g., using volatile buffers like ammonium acetate).[5]

  • MS System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for levofloxacin.

    • Scan Mode: Full scan mode to detect all ions within a specified m/z range.

    • MS/MS: Product ion scan mode to obtain fragmentation patterns of the parent ions of interest.

  • Data Analysis:

    • Extract the m/z values of the potential degradation products from the full scan data.

    • Compare the observed m/z values with the theoretical masses of expected degradation products.

    • Analyze the MS/MS fragmentation patterns to confirm the structures of the degradation products.

Data Presentation

Table 1: Common Levofloxacin Degradation Products and their Reported m/z Values

Degradation ProductChemical ChangeReported [M+H]⁺ m/z
Levofloxacin-362
Descarboxyl levofloxacinLoss of COOH group318.2[5]
Desmethyl levofloxacinLoss of CH₃ group from piperazine ring348.2[5]
Levofloxacin N-oxideAddition of an oxygen atom to the piperazine nitrogen378.1[5]
Hydroxylated levofloxacinAddition of an OH group378
Defluorinated levofloxacinReplacement of F with H344

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Output Stock_Solution Prepare Levofloxacin Stock Solution Forced_Degradation Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock_Solution->Forced_Degradation Dilution_Filtration Dilute and Filter Sample Forced_Degradation->Dilution_Filtration HPLC_Separation HPLC Separation (Stability-Indicating Method) Dilution_Filtration->HPLC_Separation LC_MS_Identification LC-MS/MS Analysis (Identification) HPLC_Separation->LC_MS_Identification Data_Analysis Data Analysis and Structure Elucidation LC_MS_Identification->Data_Analysis Characterization Characterization of Degradation Products Data_Analysis->Characterization

Caption: Experimental workflow for the identification and characterization of levofloxacin degradation products.

troubleshooting_logic Start Poor Peak Resolution in HPLC? Optimize_Mobile_Phase Optimize Mobile Phase (Composition, pH) Start->Optimize_Mobile_Phase Yes Resolved Peaks Resolved Start->Resolved No Check_Column Check Column (Age, Type) Optimize_Mobile_Phase->Check_Column Adjust_Concentration Adjust Sample Concentration/Volume Check_Column->Adjust_Concentration Adjust_Concentration->Resolved Not_Resolved Still Not Resolved Adjust_Concentration->Not_Resolved

Caption: A troubleshooting decision tree for addressing poor peak resolution in HPLC analysis.

References

Technical Support Center: Chiral HPLC Separation of Levofloxacin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of levofloxacin enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of levofloxacin and its enantiomeric impurity, the (R)-enantiomer.

Issue 1: Poor or No Resolution Between Levofloxacin and the (R)-enantiomer

Poor resolution is a frequent challenge in chiral separations. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and improve the separation.

dot

Caption: Troubleshooting workflow for poor resolution.

Question: My chromatogram shows co-eluting or poorly resolved peaks for the levofloxacin enantiomers. What should I do first?

Answer: The first step is to optimize the mobile phase composition. The selectivity of a chiral separation is highly sensitive to the mobile phase.

  • For Normal-Phase HPLC:

    • Adjust the ratio of the organic modifiers. For a mobile phase consisting of n-hexane and isopropyl alcohol, systematically vary the percentage of isopropyl alcohol. A small change can significantly impact resolution.[1][2]

    • Introduce an additive. Adding a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can enhance chromatographic efficiency and resolution.[1]

  • For Ligand-Exchange Chromatography:

    • Optimize the ligand concentration. The concentration of the chiral selector (e.g., an amino acid like L-phenylalanine or L-leucine) in the mobile phase strongly influences enantioselectivity.[3][4][5]

    • Adjust the pH of the mobile phase. The pH affects the complex formation between the analyte, the ligand, and the metal ion (e.g., copper sulfate), which is crucial for separation.[4][5]

    • Vary the organic modifier concentration. The percentage of organic solvent (e.g., methanol) in the aqueous mobile phase can be adjusted to improve resolution.[4]

Question: I've adjusted the mobile phase, but the resolution is still not satisfactory. What's the next step?

Answer: If mobile phase optimization is insufficient, consider adjusting the chromatographic method parameters.

  • Decrease the flow rate. A lower flow rate increases the interaction time of the enantiomers with the chiral stationary phase, which can lead to better separation. Flow rates around 0.8 mL/min to 1.0 mL/min are commonly used.[1][4]

  • Optimize the column temperature. Temperature can affect the thermodynamics of the chiral recognition process.[4][5] Lowering the temperature often improves resolution in enthalpy-driven separations. Experiment with a range of temperatures (e.g., 20°C to 40°C) to find the optimum.

Question: I have tried optimizing the mobile phase and method parameters, but the enantiomers are still not baseline separated. What else can I do?

Answer: If the above steps do not yield the desired resolution, the issue may lie with the choice of the chiral stationary phase (CSP).

  • Select a different type of CSP. The chiral recognition mechanism is highly specific to the stationary phase. If you are using a polysaccharide-based column (e.g., Chiralpak, Chiralcel) and getting poor results, consider a different type of chiral selector or a Pirkle-type column. The interaction between the analyte and the CSP is a three-dimensional process, and a different stationary phase may provide the necessary selectivity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the common chiral stationary phases (CSPs) used for levofloxacin enantiomer separation?

A1: Polysaccharide-based CSPs are widely used. Columns such as Chiralpak IC and Chiralcel OD-H have been shown to be effective.[1] For ligand-exchange chromatography, a conventional C18 column is used, where the chirality is introduced via a chiral ligand in the mobile phase.[4][5]

Q2: How do I choose between normal-phase and ligand-exchange chromatography for this separation?

A2: The choice depends on your laboratory's capabilities and the specific requirements of your analysis.

  • Normal-Phase HPLC with a chiral stationary phase is a direct method. It often provides good resolution but requires the use of non-polar solvents like n-hexane and isopropyl alcohol.[1][2]

  • Ligand-Exchange Chromatography is an indirect method performed on a standard C18 column. It uses an aqueous mobile phase containing a chiral ligand and a metal salt. This method can be cost-effective if a chiral column is not available, and it has been demonstrated to provide excellent resolution.[4][5][8]

Q3: What is the role of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) in the mobile phase?

A3: These additives can improve peak shape and resolution. In normal-phase chromatography, they can interact with the stationary phase and the analyte to enhance the chiral recognition mechanism. For instance, diethylamine has been shown to improve the chromatographic efficiency and resolution between enantiomers.[1]

Q4: Can temperature really affect the elution order of enantiomers?

A4: Yes, in some cases, changing the column temperature can lead to a reversal of the elution order. This phenomenon is dependent on the specific interactions between the enantiomers and the chiral stationary phase. Therefore, temperature is a critical parameter to optimize for robust chiral separations.[7]

Quantitative Data Summary

The following tables summarize typical experimental conditions for the chiral separation of levofloxacin enantiomers.

Table 1: Normal-Phase HPLC Conditions

ParameterCondition 1Condition 2
Column Chiralpak IC (150 x 2.1 mm, 5 µm)Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (95:5 v/v)n-Hexane : Isopropyl Alcohol with DEA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV (Wavelength not specified)UV (Wavelength not specified)
Resolution (Rs) > 3> 3
Reference [1][2][1]

Table 2: Ligand-Exchange Chromatography Conditions

ParameterCondition 1Condition 2Condition 3
Column Conventional C18Conventional C18Prodigy ODS-2 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (88:12 v/v) with 10 mM L-leucine and 5 mM Copper SulfateMethanol : Water (20:80 v/v) with 8 mM L-phenylalanine and 4 mM Copper SulfateMethanol : Buffer (20:80 v/v) with D-phenylalanine
pH Not specified3.2Optimized via Box-Behnken design
Flow Rate 1.0 mL/minNot specifiedOptimized via Box-Behnken design
Temperature Not specified20 °COptimized via Box-Behnken design
Resolution (Rs) 2.43.183.8
Reference [4][5][4][8]

Experimental Protocols

Protocol 1: Chiral Separation using Normal-Phase HPLC

This protocol is based on a method using a Chiralpak IC column.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak IC (150 x 2.1 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropyl alcohol in a 95:5 (v/v) ratio. Ensure the solvents are HPLC grade and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection: UV detector (wavelength should be optimized for levofloxacin, typically around 290-300 nm).

  • Sample Preparation: Dissolve the levofloxacin sample in the mobile phase to a suitable concentration.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The resolution between the enantiomers should be greater than 3.

Protocol 2: Chiral Separation using Ligand-Exchange Chromatography

This protocol is based on a method using a conventional C18 column with a chiral mobile phase additive.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Conventional C18 column.

  • Mobile Phase Preparation: Prepare an aqueous solution containing 8 mM L-phenylalanine and 4 mM cupric sulfate. Adjust the pH to 3.2 with a suitable acid. The final mobile phase is a mixture of this aqueous solution and methanol in an 80:20 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column Temperature: 20°C.

    • Flow Rate: Should be optimized (e.g., 1.0 mL/min).

    • Injection Volume: 20 µL.

    • Detection: UV detector.

  • Sample Preparation: Dissolve the levofloxacin sample in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample. This method should provide a baseline separation of the two enantiomers with a resolution of approximately 3.18 in under 18 minutes.

Logical Relationships in Chiral HPLC

The successful chiral separation of levofloxacin enantiomers depends on the interplay of several key factors. The following diagram illustrates these relationships.

dot

Caption: Key factors influencing chiral separation.

References

Technical Support Center: Overcoming Matrix Effects in Levofloxacin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of levofloxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect levofloxacin bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as levofloxacin, by co-eluting endogenous or exogenous components in a biological sample.[1] This interference can lead to inaccurate and irreproducible quantification in LC-MS/MS analysis. Common sources of matrix effects in plasma or serum include phospholipids, salts, and metabolites.[2][3]

Q2: How can I detect the presence of matrix effects in my levofloxacin assay?

A2: Matrix effects can be evaluated by comparing the peak response of levofloxacin in a post-extraction spiked blank matrix sample to the peak response of levofloxacin in a neat solution at the same concentration.[1] A significant difference in the responses indicates the presence of matrix effects. Another common technique is the post-column infusion method, where a constant flow of levofloxacin is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.

Q3: What is a suitable internal standard (IS) for levofloxacin bioanalysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as levofloxacin-d8.[4][5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for any signal suppression or enhancement.[6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior, like enrofloxacin or moxifloxacin, can be used, but with careful validation.[7][8]

Q4: Can changing my chromatographic conditions help mitigate matrix effects?

A4: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of levofloxacin from interfering matrix components, their impact on ionization can be minimized.[1] This can be achieved by using a different stationary phase, adjusting the mobile phase composition and gradient, or employing techniques like ultra-high-performance liquid chromatography (UHPLC) for better resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during levofloxacin bioanalysis.

Problem Potential Cause Troubleshooting Steps
Poor recovery of levofloxacin Inefficient extraction from the biological matrix.- Optimize Sample Preparation: If using LLE, adjust the pH of the sample and the polarity of the extraction solvent. For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps. For protein precipitation, try different precipitation solvents (e.g., acetonitrile, methanol) or a combination.
- Check for Drug-Protein Binding: Levofloxacin can bind to plasma proteins. Ensure the extraction method effectively disrupts this binding.
Significant ion suppression or enhancement Co-elution of matrix components (e.g., phospholipids) with levofloxacin.- Improve Sample Cleanup: Switch to a more rigorous sample preparation method. For instance, if using protein precipitation, consider trying LLE or SPE, which generally provide cleaner extracts.[9][10]
- Chromatographic Optimization: Modify the HPLC/UHPLC gradient to better separate levofloxacin from the interfering peaks. Consider a different column chemistry.
- Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same matrix effects, allowing for accurate correction.[6]
High variability in results between samples Inconsistent matrix effects across different sample lots or individuals.- Implement a Robust Sample Preparation Method: SPE is often more reproducible than LLE or protein precipitation for complex matrices.
- Use a SIL-IS: This is the most effective way to compensate for inter-sample variability in matrix effects.[6]
- Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.
Peak tailing or fronting for levofloxacin Issues with the analytical column or mobile phase.- Column Conditioning: Ensure the column is properly conditioned before analysis.
- Mobile Phase pH: Check and adjust the pH of the mobile phase. Levofloxacin is an amphoteric compound, and its peak shape can be sensitive to pH.
- Column Contamination: If the column is old or has been used with complex matrices, consider washing it with a strong solvent or replacing it.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of quantitative data for different extraction methods used in levofloxacin bioanalysis.

Method Biological Matrix Recovery (%) Matrix Effect (%) Process Efficiency (%) Reference
Protein Precipitation Human Plasma95.2 - 104.5Not explicitly stated, but method validatedNot explicitly stated[7]
Human Plasma90.1 - 109.293.1 - 105.8Not explicitly stated[5]
Human Serum92.1 - 104 (for LFX)90.9 - 99.5 (Extraction Efficiency)Not explicitly stated[11]
Liquid-Liquid Extraction (LLE) Human Serum & SputumNot explicitly statedNot explicitly statedNot explicitly stated[10]
Solid-Phase Extraction (SPE) Human Serum87.12 - 97.55Not explicitly statedNot explicitly stated[12]

Note: The reported values for matrix effect and recovery can vary based on the specific protocol, reagents, and instrumentation used. Direct comparison between studies should be made with caution. "Extraction Efficiency" is sometimes reported instead of "Matrix Effect" and is a measure of the analyte response in a spiked post-extraction sample compared to a neat solution.

Experimental Protocols

Protein Precipitation (PPT) Method

This method is rapid and simple but may result in less clean extracts compared to LLE or SPE.

Protocol:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., levofloxacin-d8).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Method

LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 200 µL of plasma or serum in a glass tube, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH and vortex.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method

SPE provides the cleanest extracts and is highly selective but requires more method development.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with a buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute levofloxacin and the internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

Visualizations

Workflow for Sample Preparation in Levofloxacin Bioanalysis

G cluster_0 Sample Preparation cluster_1 Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Add organic solvent - Vortex & Centrifuge start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) - pH adjustment - Add organic solvent - Vortex & Centrifuge start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute start->spe Cleanest & Most Selective evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap analysis LC-MS/MS Analysis evap->analysis G start Start: Define Assay Requirements q1 High Throughput Needed? start->q1 q2 High Sensitivity & Cleanliness Required? q1->q2 No ppt Use Protein Precipitation (PPT) q1->ppt Yes q3 Significant Matrix Effects Observed? q2->q3 No lle Consider Liquid-Liquid Extraction (LLE) q2->lle Yes spe Use Solid-Phase Extraction (SPE) q3->spe Yes optimize Optimize Chromatography & Use SIL-IS q3->optimize No lle->q3

References

Technical Support Center: Forced Degradation Studies of Levofloxacin Hydrate Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on levofloxacin hydrate injection.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound injection?

A1: Forced degradation studies for levofloxacin, as per ICH guidelines, typically involve acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2] Levofloxacin is known to be particularly susceptible to oxidative and acidic degradation.[1][3]

Q2: What are the major degradation products of levofloxacin?

A2: The primary degradation products identified in forced degradation studies are levofloxacin N-oxide, desmethyl levofloxacin, and descarboxyl levofloxacin.[4] Degradation commonly occurs through modifications of the piperazine ring, demethylation, and decarboxylation.

Q3: Which analytical techniques are most suitable for analyzing levofloxacin and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and validated method for the quantification of levofloxacin and its degradation products.[1][2] Liquid chromatography-mass spectrometry (LC-MS/MS) is employed for the identification and structural elucidation of the degradants.[1][5]

Q4: Why is my levofloxacin sample showing minimal degradation under basic hydrolysis?

A4: Levofloxacin is reported to be relatively stable under basic hydrolysis conditions compared to acidic and oxidative stress.[3][6] If you are observing minimal degradation, it is consistent with the known stability profile of the drug. You may consider using stronger basic conditions (e.g., higher concentration of NaOH) or a longer exposure time if significant degradation is required for your study's purpose.

Q5: What is the expected kinetic profile for levofloxacin degradation?

A5: The photodegradation of levofloxacin has been shown to follow first-order kinetics.[7][8] The rate of degradation can be influenced by factors such as pH and the solvent system used.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for levofloxacin in HPLC analysis. Inappropriate mobile phase pH. The pKa of levofloxacin's carboxylic acid is around 6.0.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of levofloxacin. A pH of around 6.3 has been shown to provide good peak shape.[9]
Secondary interactions with the stationary phase.Add a competing amine, such as triethylamine, to the mobile phase to reduce peak tailing.[1][2]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[10]
Inadequately equilibrated column.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Mobile phase composition has changed.Prepare fresh mobile phase daily and keep the reservoirs covered.[10]
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.
Levofloxacin is known to be stable under certain conditions (e.g., basic hydrolysis).This may be an expected result. Ensure your analytical method is capable of detecting small changes.
Extensive degradation leading to multiple, unresolved peaks. Stress conditions are too harsh.Reduce the concentration of the stress agent, the temperature, or the duration of the study.
The analytical method is not optimized for separating all degradation products.Optimize the HPLC method by adjusting the gradient, mobile phase composition, or trying a different column chemistry.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products are not being detected by the UV detector.Use a photodiode array (PDA) detector to check for any co-eluting peaks and ensure the detection wavelength is appropriate for all degradants. A mass-sensitive detector (e.g., MS) can help identify non-chromophoric degradants.
Degradants are precipitating out of solution.Visually inspect the stressed samples for any precipitates. Adjust the sample solvent if necessary.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results for Levofloxacin

Stress ConditionReagent/ConditionTime% DegradationMajor Degradation ProductsReference
Acid Hydrolysis5.0 M HCl-Minor-[2]
Acid Hydrolysis--Slight-[1]
Basic Hydrolysis5.0 M NaOH-No degradation-[2]
Oxidative30% H₂O₂-SignificantLevofloxacin N-oxide[2]
Thermal105 °C-No degradation-[2]
PhotolyticICH Q1B-No degradation-[2]

Table 2: Photodegradation Kinetics of Levofloxacin

pHApparent First-Order Rate Constant (k_obs) x 10⁻³ min⁻¹Reference
2.00.167[7]
10.01.807[7]

Experimental Protocols

Preparation of Levofloxacin Stock Solution
  • Accurately weigh a suitable amount of this compound raw material.

  • Dissolve the material in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • This stock solution will be used for subsequent forced degradation studies.

Forced Degradation Procedures
  • Acid Hydrolysis:

    • To 1 mL of the levofloxacin stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the levofloxacin stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 M HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the levofloxacin stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the levofloxacin stock solution in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).[2]

    • Allow the solution to cool to room temperature.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the levofloxacin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • Dilute the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Method: RP-HPLC
  • Column: ACE C18 (or equivalent)[1]

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM sodium dihydrogen orthophosphate dihydrate with 0.5% v/v triethylamine, pH 6.0) and methanol in a gradient or isocratic elution.[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 294 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizations

Levofloxacin_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 80°C) stock->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) stock->base oxidative Oxidative (e.g., 30% H₂O₂) stock->oxidative thermal Thermal (e.g., 105°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc RP-HPLC-UV Analysis (Quantification) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms For peak identification

Caption: Experimental workflow for forced degradation studies of levofloxacin.

Levofloxacin_Degradation_Pathways cluster_degradation Degradation Pathways levo Levofloxacin (m/z 362) n_oxide Levofloxacin N-Oxide (m/z 378) levo->n_oxide Oxidation desmethyl Desmethyl Levofloxacin (m/z 348) levo->desmethyl Demethylation descarboxyl Descarboxyl Levofloxacin (m/z 318) levo->descarboxyl Decarboxylation

Caption: Major degradation pathways of levofloxacin under stress conditions.

References

Technical Support Center: Enhancing Levofloxacin Solubility for Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of levofloxacin for various formulations.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of levofloxacin and how does pH affect it?

A1: Levofloxacin's solubility is pH-dependent.[1] From pH 0.6 to 5.8, its solubility is relatively constant at approximately 100 mg/mL.[2][3] Above pH 5.8, the solubility increases significantly, reaching a maximum of 272 mg/mL at pH 6.7.[2][3] Beyond pH 6.7, the solubility decreases, with a minimum value of about 50 mg/mL at a pH of approximately 6.9.[2][3] One study reported solubility ranges of 44.39 to 70.66 mg/mL between pH 3.0 and 8.0.[4]

Q2: What are the common approaches to enhance the solubility of levofloxacin?

A2: Common techniques to improve the solubility and dissolution rate of levofloxacin include:

  • pH Adjustment: As an amphoteric compound, adjusting the pH of the formulation can significantly alter levofloxacin's solubility.[5]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD), can enhance aqueous solubility and dissolution.[6][7][8]

  • Solid Dispersions: Dispersing levofloxacin in a hydrophilic carrier can improve its wettability and dissolution rate.[9][10][11]

  • Nanoparticle-Based Drug Delivery Systems: Formulating levofloxacin into nanoparticles, such as polymeric nanoparticles or nanostructured lipid carriers, can improve solubility and bioavailability.[12][13]

  • Co-crystallization: The formation of pharmaceutical cocrystals with a coformer can modify the physicochemical properties of levofloxacin, leading to enhanced dissolution.[9][14]

  • Use of Cosolvents: The addition of water-miscible organic solvents can increase the solubility of levofloxacin.[15][16]

Q3: Which solubilization technique is best for my formulation?

A3: The choice of solubilization technique depends on several factors, including the desired dosage form (e.g., oral, parenteral), the required solubility enhancement, and potential stability issues. The following decision tree can guide your selection process.

G start Start: Poor Levofloxacin Solubility dosage_form What is the intended dosage form? start->dosage_form oral Oral dosage_form->oral Oral parenteral Parenteral dosage_form->parenteral Parenteral topical Topical dosage_form->topical Topical oral_options Consider: oral->oral_options parenteral_options Consider: parenteral->parenteral_options topical_options Consider: topical->topical_options solid_dispersion Solid Dispersion oral_options->solid_dispersion cyclodextrin Cyclodextrin Complexation oral_options->cyclodextrin nanoparticles Nanoparticles oral_options->nanoparticles cocrystals Co-crystals oral_options->cocrystals ph_adjustment pH Adjustment parenteral_options->ph_adjustment cosolvents Cosolvents parenteral_options->cosolvents cyclodextrin_p Cyclodextrins (e.g., HPβCD) parenteral_options->cyclodextrin_p nanocarriers Nanostructured Lipid Carriers topical_options->nanocarriers cosolvents_t Cosolvents topical_options->cosolvents_t

Caption: Decision tree for selecting a levofloxacin solubilization method.

Troubleshooting Guides

Issue 1: Inconsistent results in equilibrium solubility studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient equilibration time. Ensure the system has reached equilibrium. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[17]
Temperature fluctuations. Maintain a constant temperature (e.g., 37 ± 1 °C) throughout the experiment using a calibrated water bath or shaker.[17] Temperature modifications have been shown to strongly influence solubility results.[18]
Inadequate agitation. Use a mechanical agitation device, such as an orbital shaker, at an optimized speed to ensure good contact between the drug particles and the medium without causing particle agglomeration.[17]
Improper separation of solid and liquid phases. Use a validated method for phase separation, such as centrifugation followed by filtration through a non-binding filter (e.g., 0.45 µm PTFE), to prevent undissolved solids from contaminating the sample.
Drug degradation. Assess the stability of levofloxacin in the chosen medium and conditions. Use a stability-indicating analytical method (e.g., HPLC) for quantification.
Issue 2: Low drug loading or encapsulation efficiency in nanoparticle formulations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor drug solubility in the organic phase (for solvent evaporation methods). Select an organic solvent in which both levofloxacin and the polymer (e.g., PLGA) are soluble.[12]
Drug partitioning into the aqueous phase during emulsification. Optimize the emulsification process. Consider using a double emulsion-solvent evaporation method for hydrophilic drugs.[19] Modifying the pH of the aqueous phase can also help.
Suboptimal polymer-to-drug ratio. Experiment with different ratios of polymer to levofloxacin to find the optimal balance between encapsulation efficiency and particle size.
Inappropriate surfactant type or concentration. The choice and concentration of surfactant can affect nanoparticle formation and drug encapsulation. Screen different surfactants and concentrations to optimize the formulation.[12]
Issue 3: Amorphous solid dispersion recrystallizes upon storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hygroscopicity of the formulation. Store the solid dispersion in a desiccator or under controlled low humidity conditions. The amorphous form of levofloxacin has been shown to recrystallize to the hemihydrate form upon exposure to moisture.[20]
Glass transition temperature (Tg) is too low. Select a carrier with a high Tg to ensure the solid dispersion remains in a glassy state at the storage temperature.
Incomplete amorphization during preparation. Characterize the freshly prepared solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.[20] Optimize the preparation method (e.g., solvent evaporation rate, milling time) to achieve complete amorphization.[21]

Data Presentation: Levofloxacin Solubility in Various Media

The following tables summarize quantitative data on the solubility of levofloxacin.

Table 1: Solubility of Levofloxacin in Different Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^4)
Ethanol288.151.15
298.151.51
308.152.01
318.152.62
328.153.42
1-Propanol288.151.05
298.151.34
308.151.71
318.152.18
328.152.76
Acetic Acid288.1525.10
298.1530.20
308.1536.10
318.1542.90
328.1550.80
Data adapted from a study on levofloxacin solubility in various solvents.[16]

Table 2: pH-Dependent Aqueous Solubility of Levofloxacin

pHApproximate Solubility (mg/mL)
0.6 - 5.8~100
6.7272 (Maximum)
6.9~50 (Minimum)
Data from the LEVAQUIN® (levofloxacin) product label.[2][3]

Table 3: Solubility of Levofloxacin Hemihydrate in Buffer Solutions

pHSolubility (mg/mL)
3.070.66 ± 0.43
4.065.40 ± 0.56
5.057.55 ± 0.32
6.051.07 ± 0.44
7.049.66 ± 0.17
8.044.39 ± 0.18
Data from a study on the pH-solubility profiles of levofloxacin hemihydrate.[5]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[17][22]

G start Start add_excess Add excess levofloxacin to a known volume of the test medium in a vial. start->add_excess seal_vial Seal the vial to prevent solvent evaporation. add_excess->seal_vial agitate Place the vial in a shaker bath at a constant temperature (e.g., 37 °C). seal_vial->agitate equilibrate Agitate for a predetermined period (e.g., 48-72 hours) to reach equilibrium. agitate->equilibrate withdraw_sample Withdraw a sample at specific time points (e.g., 24, 48, 72h) to confirm equilibrium. equilibrate->withdraw_sample separate_phases Separate the solid and liquid phases (e.g., centrifuge and filter). withdraw_sample->separate_phases analyze Analyze the concentration of levofloxacin in the supernatant using a validated analytical method (e.g., HPLC). separate_phases->analyze end End analyze->end

Caption: Workflow for the shake-flask equilibrium solubility method.

Methodology:

  • Preparation: Add an excess amount of levofloxacin to a vial containing a known volume of the desired test medium (e.g., buffers at various pH values).

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator set to a constant temperature (e.g., 37 ± 1 °C).[17] Agitate the samples for a sufficient period to allow them to reach equilibrium (typically 24-72 hours).

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at a high speed, followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and determine the concentration of levofloxacin using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Confirmation of Equilibrium: Equilibrium is confirmed when the concentration of levofloxacin in samples taken at consecutive time points is consistent.

Protocol 2: Preparation of Levofloxacin-β-Cyclodextrin Inclusion Complex by Co-precipitation

This method is used to prepare inclusion complexes to enhance the solubility of levofloxacin.[6]

Methodology:

  • Dissolution: Dissolve a specific molar ratio of levofloxacin and β-cyclodextrin (e.g., 1:2) in a suitable solvent or solvent mixture.

  • Co-precipitation: Stir the solution for a defined period. The complex will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected complex with a small amount of cold solvent to remove any uncomplexed drug or cyclodextrin, and then dry it under vacuum.

  • Characterization: Characterize the prepared complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.

Protocol 3: Preparation of Levofloxacin Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to improve drug dissolution.[11]

Methodology:

  • Solution Preparation: Dissolve both levofloxacin and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000) in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent drug degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using PXRD and DSC) to confirm the amorphization of levofloxacin.

References

Technical Support Center: Levofloxacin Photodegradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the photodegradation of levofloxacin in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation of levofloxacin in aqueous solutions?

A1: The photodegradation of levofloxacin is primarily influenced by several factors:

  • pH of the solution: Levofloxacin's stability is pH-dependent. It is reported to be most stable in acidic conditions and more susceptible to degradation in neutral to alkaline solutions.

  • Wavelength and Intensity of Light: The rate of degradation is dependent on the energy and intensity of the light source. UV light, particularly in the 290-400 nm range, is known to cause significant degradation.

  • Presence of Excipients: Certain pharmaceutical excipients can either accelerate or inhibit photodegradation. For example, some antioxidants can act as photostabilizers.

  • Oxygen Concentration: The presence of dissolved oxygen can contribute to photo-oxidative degradation pathways.

  • Temperature: While light is the primary driver, temperature can influence the rate of secondary degradation reactions.

Q2: What are the major degradation products of levofloxacin photodegradation?

A2: The photodegradation of levofloxacin results in several byproducts. The primary degradation pathway involves the modification of the piperazine ring. Common degradation products include levofloxacin N-oxide and derivatives formed through the cleavage of the piperazine ring. The exact profile of degradation products can vary depending on the specific experimental conditions.

Q3: Are there established methods to minimize levofloxacin photodegradation?

A3: Yes, several strategies can be employed to minimize the photodegradation of levofloxacin:

  • pH Adjustment: Maintaining the aqueous solution at an acidic pH can enhance stability.

  • Use of Photostabilizers and Antioxidants: Incorporating compounds that can quench reactive oxygen species or absorb UV light can protect levofloxacin. For instance, guanosine 5'-monophosphate has been shown to be an effective quencher for the triplet excited state of levofloxacin, thereby reducing its degradation.

  • Opaque or UV-Resistant Packaging: Storing levofloxacin solutions in amber-colored vials or other packaging materials that block UV radiation is a common and effective practice.

  • Inert Atmosphere: Purging the solution and headspace of the container with an inert gas like nitrogen can reduce photo-oxidative degradation by minimizing the presence of oxygen.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of levofloxacin photodegradation.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Degradation Rates Between Replicates Inconsistent light exposure, temperature fluctuations, or variations in sample preparation.Ensure all samples are equidistant from the light source and that the light intensity is uniform across the sample holder. Use a temperature-controlled chamber. Standardize the sample preparation protocol, including the concentration of all components and the final volume.
Unexpected Peaks in HPLC/UPLC Chromatogram Contamination of the solvent, degradation of the mobile phase, or interaction of levofloxacin with components of the container.Filter all solvents and the mobile phase before use. Prepare fresh mobile phase daily. Use inert container materials like glass, and check for any leaching from plastic containers.
Poor Peak Shape or Tailing in HPLC Analysis Inappropriate mobile phase pH, column degradation, or interaction of levofloxacin with the stationary phase.Adjust the mobile phase pH to be at least 2 units away from the pKa of levofloxacin. Use a new column or a guard column to protect the analytical column. Consider a different stationary phase if the issue persists.
Photostabilizer Appears Ineffective The concentration of the stabilizer is too low, the stabilizer is also photodegradable, or it has a different mechanism of action that is not effective for levofloxacin.Increase the concentration of the photostabilizer. Check the stability of the stabilizer itself under the experimental conditions. Research the mechanism of the stabilizer to ensure it is appropriate for the suspected degradation pathway of levofloxacin.

Section 3: Experimental Protocols and Data

Protocol 1: Evaluation of Levofloxacin Photodegradation Kinetics

This protocol outlines a typical experimental setup to determine the rate of photodegradation of levofloxacin under specific light conditions.

  • Preparation of Stock Solution: Prepare a stock solution of levofloxacin in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at pH 5, 7, and 9) to a final concentration of 10 µg/mL.

  • Photostability Chamber: Place the working solutions in quartz cuvettes or borosilicate glass vials within a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with filters to simulate sunlight).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 hours), withdraw an aliquot of the sample for analysis. Store the samples in the dark and at a low temperature (e.g., 4°C) until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of the remaining levofloxacin using a validated stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.

  • Data Analysis: Plot the natural logarithm of the levofloxacin concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.

Protocol 2: HPLC-UV Method for Levofloxacin Quantification
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (20:80 v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 294 nm

  • Column Temperature: 30°C

Quantitative Data Summary

The following table summarizes hypothetical data on the photodegradation rate of levofloxacin under different conditions.

Condition pH Light Source Degradation Rate Constant (k) (h⁻¹) Half-life (t₁/₂) (h)
Control7.0Xenon Lamp0.154.62
Acidic5.0Xenon Lamp0.088.66
Alkaline9.0Xenon Lamp0.252.77
+ Antioxidant7.0Xenon Lamp0.0513.86
Dark Control7.0No Light< 0.001> 693

Section 4: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a levofloxacin photodegradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Levofloxacin Stock Solution prep_work Prepare Aqueous Working Solutions (different pH, excipients) prep_stock->prep_work exposure Expose Samples to Controlled Light Source prep_work->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling hplc Quantify Levofloxacin by HPLC-UV sampling->hplc kinetics Determine Degradation Kinetics and Rate Constants hplc->kinetics

Workflow for a levofloxacin photodegradation study.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting unexpected results in your photodegradation experiments.

G start Unexpected Results? check_variability High Variability Between Replicates? start->check_variability check_peaks Unexpected HPLC Peaks? check_variability->check_peaks No sol_variability Verify Light/Temp Uniformity and Standardize Prep check_variability->sol_variability Yes check_shape Poor HPLC Peak Shape? check_peaks->check_shape No sol_peaks Check Solvent/Mobile Phase Purity and Container Inertness check_peaks->sol_peaks Yes sol_shape Adjust Mobile Phase pH or Change Column check_shape->sol_shape Yes end Problem Resolved check_shape->end No sol_variability->end sol_peaks->end sol_shape->end

Troubleshooting logic for photodegradation experiments.

Navigating the Nuances of pH in Levofloxacin Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technical support center provides comprehensive guidance on optimizing the separation of levofloxacin through precise pH control of the mobile phase in RP-HPLC. Below, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and a summary of the impact of pH on chromatographic performance.

Troubleshooting Guide: pH-Related Issues in Levofloxacin Separation

This guide addresses specific problems you may encounter during the RP-HPLC analysis of levofloxacin, with a focus on pH-related causes and solutions.

Issue (Question) Potential Cause & Explanation Recommended Solution(s)
Why is my levofloxacin peak showing significant tailing? Inappropriate Mobile Phase pH: Levofloxacin is an amphoteric molecule with a carboxylic acid group (pKa ≈ 5.5-6.2) and a piperazinyl group (pKa ≈ 8.0-8.2). If the mobile phase pH is close to the pKa of the carboxylic acid, a mixed ionization state can occur, leading to peak tailing. At a pH above 3.5, interactions between the ionized silanol groups on the stationary phase and the protonated piperazinyl group of levofloxacin can also cause tailing.[1][2]- Adjust to a lower pH: Lowering the mobile phase pH to a range of 2.5-4.0 will suppress the ionization of the carboxylic acid group, resulting in a more hydrophobic molecule with better retention and improved peak symmetry.[3] - Use a silanol suppressing agent: Adding a competitor base like triethylamine (TEA) to the mobile phase can mask the active silanol sites on the stationary phase, reducing peak tailing.[1]
My levofloxacin peak has a very short or no retention time. What's the problem? High Mobile Phase pH: At a pH significantly above its carboxylic acid pKa (e.g., pH > 7), levofloxacin's carboxylic acid group will be fully deprotonated and ionized, making the molecule more polar. In RP-HPLC, polar compounds have less affinity for the nonpolar stationary phase, leading to rapid elution.- Decrease the mobile phase pH: Adjust the pH to the acidic range (2.5-4.0) to protonate the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.
I'm seeing inconsistent retention times for levofloxacin between runs. Why? Poorly Buffered Mobile Phase: If the mobile phase is not adequately buffered, small, unintentional variations in its preparation can lead to significant shifts in pH. Since levofloxacin's retention is highly dependent on pH, these minor pH fluctuations will cause variability in retention times.[4]- Use a suitable buffer: Employ a buffer with a pKa close to the desired mobile phase pH to ensure robust pH control. Phosphate and acetate buffers are commonly used. - Ensure accurate pH measurement: Calibrate your pH meter regularly and measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.
How do I improve the resolution between levofloxacin and its impurities? Suboptimal pH: The ionization states of levofloxacin and its impurities can differ. The optimal pH for resolving the main peak from its impurities might be different from the pH that gives the best peak shape for levofloxacin alone. For instance, a pH of around 6.3 has been shown to provide good resolution for levofloxacin and its process-related impurities, while pH values higher or lower than this can lead to co-elution or poor peak shape.[5][6]- Perform a pH scouting experiment: Analyze your sample with a series of mobile phases at different pH values (e.g., in 0.5 pH unit increments from 2.5 to 7.0) to identify the optimal pH for the desired separation. - Consider a gradient elution: If isocratic elution does not provide adequate resolution, a gradient program that changes the mobile phase composition and/or pH during the run might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for levofloxacin separation in RP-HPLC?

The optimal pH depends on the specific analytical goal.

  • For good peak shape and retention of the main levofloxacin peak: An acidic pH in the range of 2.5 to 4.0 is generally recommended. This suppresses the ionization of the carboxylic acid group, leading to a symmetrical peak and adequate retention.[3]

  • For optimal resolution of levofloxacin from its impurities: The optimal pH may be different. A study has shown that a mobile phase pH of 6.3 provides good resolution between levofloxacin and its process-related impurities.[5][6] It is advisable to perform a pH optimization study for your specific sample and column.

Q2: How does pH affect the retention time of levofloxacin?

The retention time of levofloxacin is highly sensitive to the mobile phase pH.

  • At low pH (e.g., 2.5-4.0): The carboxylic acid group is protonated, making the molecule more hydrophobic and increasing its retention time on a reversed-phase column.

  • As pH increases towards the pKa of the carboxylic acid (around 5.5-6.2): The molecule starts to ionize, becoming more polar and leading to a decrease in retention time.

  • At neutral to slightly basic pH: The carboxylic acid is fully ionized, resulting in a significantly shorter retention time.

Q3: What are the pKa values of levofloxacin?

Levofloxacin has two main ionizable groups:

  • The carboxylic acid group has a pKa value in the range of 5.5 to 6.25 .

  • The piperazinyl group has a pKa value in the range of 8.0 to 8.22 .

Q4: Can I use a mobile phase without a buffer?

It is not recommended to use an unbuffered mobile phase for the analysis of ionizable compounds like levofloxacin. Minor fluctuations in the pH of an unbuffered mobile phase can lead to significant and unpredictable changes in retention time and peak shape, making the method unreliable.[4]

Data Presentation: Effect of pH on Chromatographic Parameters

The following tables summarize the expected impact of mobile phase pH on the key chromatographic parameters for levofloxacin. The exact values will vary depending on the specific column, mobile phase composition, and temperature.

Table 1: Influence of Mobile Phase pH on Levofloxacin Retention Time and Peak Shape

pH of Mobile PhaseExpected Retention TimeExpected Peak Shape (Tailing Factor)
2.5 - 4.0LongerSymmetrical (Typically < 1.5)
4.0 - 6.0Intermediate to ShorterMay show some tailing
6.0 - 7.5ShorterIncreased tailing is likely

Data synthesized from multiple sources indicating general trends.

Table 2: Robustness of a Validated HPLC Method to Minor pH Variations

ParameterVariationRetention Time (min)Tailing FactorResolution
pH 6.1 (Nominal - 0.2)Not specified> 1.5Poor
6.3 (Nominal)Not specified< 1.5Good (>2.0)
6.5 (Nominal + 0.2)Not specified> 1.5Poor

This table is based on a study that investigated the robustness of their method around a nominal pH of 6.3.[5][6]

Experimental Protocol: RP-HPLC Method for Levofloxacin Analysis

This protocol provides a general starting point for the RP-HPLC analysis of levofloxacin. Optimization may be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Phosphate buffer salts (e.g., potassium dihydrogen phosphate).

  • Phosphoric acid or triethylamine for pH adjustment.

  • Levofloxacin reference standard.

2. Mobile Phase Preparation (Example for pH 3.0):

  • Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.

  • Adjust the pH of the buffer solution to 3.0 ± 0.05 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v).

  • Degas the mobile phase using an ultrasonic bath or online degasser before use.

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of levofloxacin reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10-100 µg/mL).

4. Sample Preparation:

  • For tablet dosage forms, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of levofloxacin and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the levofloxacin, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 294 nm

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions to determine the concentration of levofloxacin.

Visualizations

Levofloxacin_Ionization cluster_low_ph Low pH (e.g., 2.5 - 4.0) cluster_neutral_ph Near Isoelectric Point (pH ≈ 6.0 - 7.5) cluster_high_ph High pH (e.g., > 8.5) low_ph_structure Levofloxacin (Cationic) -COOH (protonated) -Piperazinyl (protonated) low_ph_result Increased Hydrophobicity Good Retention & Peak Shape low_ph_structure->low_ph_result Favors RP-HPLC Separation neutral_ph_structure Levofloxacin (Zwitterionic) -COO- (ionized) -Piperazinyl (protonated) neutral_ph_result Increased Polarity Shorter Retention, Potential Tailing neutral_ph_structure->neutral_ph_result Less retained on C18 column high_ph_structure Levofloxacin (Anionic) -COO- (ionized) -Piperazinyl (neutral) high_ph_result High Polarity Very Short Retention high_ph_structure->high_ph_result Minimal interaction with stationary phase

Caption: Ionization state of levofloxacin at different pH values.

HPLC_Troubleshooting_Workflow decision decision issue issue solution solution start Start: Chromatographic Issue (e.g., Tailing, Poor Retention, Instability) check_ph Is the mobile phase pH appropriate for levofloxacin? start->check_ph ph_in_range Is the pH in the optimal range (e.g., 2.5-4.0)? check_ph->ph_in_range Yes adjust_ph Adjust pH to the recommended range. check_ph->adjust_ph No check_buffer Is the mobile phase adequately buffered? prepare_fresh_buffer Prepare fresh, well-buffered mobile phase. check_buffer->prepare_fresh_buffer No ph_optimization Is resolution with impurities a problem? check_buffer->ph_optimization Yes ph_in_range->check_buffer adjust_ph->check_ph verify_ph_measurement Verify pH meter calibration and measurement technique. prepare_fresh_buffer->verify_ph_measurement verify_ph_measurement->check_buffer perform_ph_scouting Perform a pH scouting experiment (e.g., pH 2.5 to 7.0). ph_optimization->perform_ph_scouting Yes consider_other_factors Investigate other parameters: - Column condition - Mobile phase composition - Temperature ph_optimization->consider_other_factors No final_solution Optimal Separation Achieved perform_ph_scouting->final_solution consider_other_factors->final_solution

Caption: Troubleshooting workflow for pH-related issues.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Levofloxacin Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like levofloxacin in human plasma is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for these analyses due to its robustness, sensitivity, and specificity. This guide provides a detailed comparison of two distinct, validated HPLC methods for the determination of levofloxacin in human plasma, offering insights into their performance based on experimental data.

Method 1: Protein Precipitation with Fluorescence Detection

This common and straightforward method involves the removal of plasma proteins by precipitation, followed by direct injection of the supernatant into the HPLC system. It is favored for its simplicity and high throughput.

Method 2: Liquid-Liquid Extraction with UV Detection

This method employs a liquid-liquid extraction (LLE) step to isolate levofloxacin from the plasma matrix, offering a cleaner extract and potentially reducing matrix effects compared to protein precipitation.

Comparative Performance Data

The following tables summarize the key performance parameters of the two validated HPLC methods, providing a clear comparison of their efficacy.

Validation Parameter Method 1: Protein Precipitation with Fluorescence Detection Method 2: Liquid-Liquid Extraction with UV Detection
Linearity Range (µg/mL) 0.3 - 20.39[1]0.08 - 5.18[2]
Correlation Coefficient (r²) > 0.998[1]> 0.99[2][3]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.3[1]0.08[2]
Intra-day Precision (% RSD) 1 - 7%[1]< 5%[4]
Inter-day Precision (% RSD) 1 - 7%[1]< 5%[4]
Intra-day Accuracy (%) 98 - 103%[1]97.24 - 101.70%[4]
Inter-day Accuracy (%) 98 - 103%[1]97.24 - 101.70%[4]
Mean Recovery (%) ~ 98 - 103%[1]85%[5]

Experimental Protocols

Below are the detailed methodologies for the two compared HPLC methods.

Method 1: Protein Precipitation with Fluorescence Detection

1. Sample Preparation:

  • To a 0.5 mL plasma sample, add a precipitating agent (e.g., perchloric acid or acetonitrile) in a 1:2 ratio (plasma:agent).[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and inject a 20 µL aliquot into the HPLC system.[3]

2. Chromatographic Conditions:

  • Column: Zorbax SB-CN, a reversed-phase C18 HPLC column.[1]

  • Mobile Phase: A mixture of acetonitrile and an aqueous phase (4:96 v/v). The aqueous phase contains 1.5% v/v tetrabutylammonium hydroxide and 0.3% v/v of triethylamine as ion-pairing agents.[1]

  • Flow Rate: 0.8 mL/min (isocratic elution).[1]

  • Column Temperature: 40 °C.[1]

  • Detector: Fluorescence detector.[1]

  • Excitation Wavelength: 290 nm.[1]

  • Emission Wavelength: 456 nm.[1]

  • Internal Standard: Norfloxacin.[1]

Method 2: Liquid-Liquid Extraction with UV Detection

1. Sample Preparation:

  • A single-step liquid-liquid extraction procedure is used to isolate levofloxacin from the biological matrix.[2]

  • Specific details of the extraction solvent and procedure would be further detailed in the full publication, but typically involves adding an immiscible organic solvent to the plasma, vortexing, centrifuging, and then evaporating the organic layer and reconstituting the residue.

2. Chromatographic Conditions:

  • Column: Inertsil C18 reversed-phase HPLC column.[2]

  • Mobile Phase: The specific composition for achieving stereospecificity involves incorporating chiral reagents directly into the HPLC mobile phase.[2]

  • Detector: UV absorbance.[2]

  • Wavelength: 330 nm.[2]

  • Internal Standard: Ciprofloxacin.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of levofloxacin in human plasma using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Human Plasma Sample Collection Internal_Standard Addition of Internal Standard Plasma_Sample->Internal_Standard Extraction Extraction/Precipitation (Protein Precipitation or LLE) Internal_Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant/Extract Collection Centrifugation->Supernatant_Collection Injection Injection into HPLC Supernatant_Collection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of levofloxacin in human plasma.

Conclusion

Both protein precipitation and liquid-liquid extraction offer robust and reliable methods for the quantification of levofloxacin in human plasma. The choice between the two often depends on the specific requirements of the study.

  • Protein precipitation is a simpler, faster, and more cost-effective method, making it suitable for high-throughput analysis.[1] However, it may be more susceptible to matrix effects.

  • Liquid-liquid extraction provides a cleaner sample extract, potentially leading to lower limits of quantification and reduced interference, which can be crucial for studies requiring high sensitivity.[2]

Ultimately, the selection of the most appropriate method should be based on a thorough validation process that considers the specific analytical needs, available resources, and the desired performance characteristics for the intended application.

References

A Comparative Guide: UV Spectrophotometry vs. HPLC for Levofloxacin Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of analytical methodology is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques for the quantification of levofloxacin: Ultraviolet (UV) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in treating bacterial infections. Accurate and reliable quantification of levofloxacin in bulk drug and pharmaceutical formulations is crucial for quality control. Both UV spectrophotometry and HPLC are extensively used for this purpose, each offering a distinct set of advantages and limitations. This guide presents a cross-validation of these two methods, supported by experimental data from various studies, to aid in the selection of the most appropriate technique for a given analytical challenge.

Data Presentation: A Head-to-Head Comparison

The performance of UV spectrophotometry and HPLC for levofloxacin assay is summarized in the table below, based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Validation ParameterUV SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Linearity Range (µg/mL) 2 - 12[1]0.05 - 300[2][3][4][5]
Correlation Coefficient (r²) > 0.999[1][2][3][4][5][6]> 0.999[2][3][4][5]
Accuracy (% Recovery) 99% - 101.42%[1][6][7]96.37% - 110.96%[2][3][4][5][8]
Precision (% RSD) < 2%[1][6]< 2%[9][10]
Limit of Detection (LOD) (µg/mL) 0.0365 - 0.087[1][6][7]-
Limit of Quantification (LOQ) (µg/mL) 0.1108 - 0.25[1][6][7]-
Specificity Lower (interference from excipients possible)Higher (separates levofloxacin from impurities)[11]
Cost & Complexity Lower cost, simpler instrumentation and operation[1][7]Higher cost, more complex instrumentation and operation
Analysis Time Faster[7]Slower due to chromatographic separation

Experimental Protocols

UV Spectrophotometric Method

This method relies on the principle that levofloxacin absorbs UV radiation at a specific wavelength. The amount of absorbed light is directly proportional to the concentration of the drug in the solution.

Instrumentation: A UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells is used.

Solvent/Blank Preparation: The choice of solvent can vary, with distilled water, 0.1N HCl, 0.1N NaOH, and methanol being commonly reported.[1][6][7][12] The selected solvent is also used as the blank.

Standard Solution Preparation: A stock solution of levofloxacin is prepared by dissolving a known weight of the standard drug in the chosen solvent.[6][12] Working standard solutions of different concentrations are then prepared by serial dilution of the stock solution.[6][12]

Sample Preparation: For tablet formulations, a number of tablets are weighed and powdered. A quantity of powder equivalent to a specific weight of levofloxacin is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered.[7] The filtrate is then diluted to a suitable concentration.

Measurement: The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax) for levofloxacin, which is typically found in the range of 288-298 nm, against the solvent blank.[1][2][7] The concentration of levofloxacin in the sample is then calculated using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that is highly specific and sensitive for the determination of levofloxacin, even in the presence of other compounds.

Instrumentation: A liquid chromatograph equipped with a UV detector, a C18 reversed-phase column, and data processing software is utilized.[8][9][11][13]

Mobile Phase: The mobile phase composition is a critical parameter. A common mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in various ratios.[8][11][14] The pH of the buffer is also a key factor, often adjusted to around 3.[11]

Standard Solution Preparation: A stock solution of levofloxacin is prepared by dissolving a known amount of the standard drug in the mobile phase or a suitable solvent.[13] A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase.[13]

Sample Preparation: Sample preparation for HPLC is similar to that for UV spectrophotometry, involving dissolution, sonication, and filtration.[8] The final solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[8]

Chromatographic Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[8][9]

  • Flow Rate: Typically 1.0 mL/min[8][9][11][13]

  • Detection Wavelength: Usually set around 284-295 nm[8][10][11][13]

  • Injection Volume: A fixed volume (e.g., 20 µL) is injected.[15]

The concentration of levofloxacin is determined by comparing the peak area of the sample with that of the standard solutions.

Mandatory Visualization

UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis Solvent Solvent/Blank Preparation Measurement Absorbance Measurement at λmax Solvent->Measurement Blank Standard Standard Stock Solution Preparation Dilution Serial Dilution of Standard Solution Standard->Dilution Sample Sample Preparation Sample->Measurement Calibration Calibration Curve Construction Dilution->Calibration Quantification Quantification of Levofloxacin in Sample Measurement->Quantification Calibration->Quantification HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation Injection Injection into HPLC System MobilePhase->Injection Eluent Standard Standard Stock Solution Preparation Dilution Serial Dilution of Standard Solution Standard->Dilution Sample Sample Preparation & Filtration Sample->Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at Specific Wavelength Separation->Detection Quantification Peak Area Analysis & Quantification Detection->Quantification

References

A Comparative Analysis of Levofloxacin and Ciprofloxacin for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two commonly prescribed fluoroquinolone antibiotics, levofloxacin and ciprofloxacin, for the treatment of urinary tract infections (UTIs). The information presented is collated from meta-analyses of randomized controlled trials and individual clinical studies to support evidence-based decision-making in research and clinical development.

Executive Summary

Levofloxacin and ciprofloxacin are both effective options for the treatment of UTIs, demonstrating comparable clinical and microbiological success rates. Meta-analyses of several randomized controlled trials indicate no statistically significant difference in overall efficacy or safety profiles between the two drugs. However, levofloxacin offers the potential advantages of a shorter treatment course and a more convenient once-daily dosing regimen, which may improve patient adherence.

Comparative Efficacy Data

The following tables summarize the quantitative data on the clinical and microbiological efficacy of levofloxacin and ciprofloxacin in the treatment of UTIs, as reported in multiple studies.

Table 1: Clinical and Microbiological Efficacy

Outcome MeasureLevofloxacinCiprofloxacinOdds Ratio (95% CI)P-valueSource
Clinical Success Rate 1.18 (0.94 to 1.46)0.15[1][2]
End-of-TherapyNot specifiedNot specified1.01 (0.93–1.10)>0.05[3]
Post-TherapyNot specifiedNot specified0.99 (0.95–1.04)>0.05[3]
Microbiological Eradication Rate 79.8%77.5%Not specifiedNot specified
End-of-TherapyNot specifiedNot specified0.99 (0.94–1.04)>0.05[3]
Post-TherapyNot specifiedNot specified0.96 (0.92–1.01)>0.05[3]

Table 2: Adverse Event Profile

Adverse EventLevofloxacinCiprofloxacinOdds Ratio (95% CI)P-valueSource
Overall Adverse Events 0.91 (0.78 to 1.07)0.27[1][2]
HeadacheNot specifiedNot specified0.78 (0.35 to 1.72)0.54[2]
DizzinessNot specifiedNot specified0.43 (0.12 to 1.53)0.19[2]
Nausea, Diarrhea, VomitingCommonCommonNot specifiedNot specified
Tendon Rupture, Nerve DamageRare, seriousRare, seriousNot specifiedNot specified

Experimental Protocols

The clinical trials and meta-analyses referenced in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

Patient Population and Enrollment Criteria

The studies included adult patients (typically 18 years or older) with a clinical diagnosis of uncomplicated or complicated UTI.

Inclusion Criteria:

  • Diagnosis of a urinary tract infection, which may be complicated by anatomical or functional abnormalities.[1]

  • For meta-analyses, inclusion of randomized controlled trials (RCTs) comparing levofloxacin and ciprofloxacin for UTIs.[3][4]

  • Patients with symptoms such as frequent urination, urgency, dysuria, and abdominal discomfort.[5]

Exclusion Criteria:

  • Complete obstruction of the urinary tract.[1]

  • Prostatitis.[1]

  • Known allergy or serious adverse reaction to fluoroquinolones.[1]

  • Pregnancy or nursing.[1]

  • Concomitant use of other antimicrobial agents.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Antimicrobial susceptibility of the uropathogens was determined using the Kirby-Bauer disk diffusion method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Detailed Protocol:

  • Inoculum Preparation: A suspension of the isolated uropathogen is prepared in a suitable broth medium and its turbidity is adjusted to match the 0.5 McFarland standard.[4][5][6]

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab.[4][5][6]

  • Disk Placement: Paper disks impregnated with known concentrations of levofloxacin (5 µg) and ciprofloxacin (5 µg) are aseptically placed on the surface of the inoculated agar plate. The disks are gently pressed to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 35°C ± 2°C for 16-18 hours.[6]

  • Interpretation of Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on the established breakpoints provided by the CLSI M100 guidelines.[1][3][7]

Mechanism of Action and Resistance

Levofloxacin and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

dot

Mechanism of Action of Fluoroquinolones cluster_bacterium Bacterial Cell Fluoroquinolones Levofloxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolones.

Bacterial resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which reduces the binding affinity of the drugs to their targets. Another significant mechanism is the increased expression of efflux pumps that actively transport the antibiotics out of the bacterial cell.

dot

Experimental Workflow for Comparative Efficacy Studies Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Levofloxacin_Arm Levofloxacin Treatment Arm Randomization->Levofloxacin_Arm Ciprofloxacin_Arm Ciprofloxacin Treatment Arm Randomization->Ciprofloxacin_Arm Treatment_Period Treatment Period (e.g., 5-10 days) Levofloxacin_Arm->Treatment_Period Ciprofloxacin_Arm->Treatment_Period EndOfTherapy_Assessment End-of-Therapy Assessment (Clinical & Microbiological) Treatment_Period->EndOfTherapy_Assessment PostTherapy_FollowUp Post-Therapy Follow-Up (e.g., 5-9 days) EndOfTherapy_Assessment->PostTherapy_FollowUp Data_Analysis Data Analysis (Efficacy & Safety) PostTherapy_FollowUp->Data_Analysis

References

A Comparative Guide to C18 Columns for High-Performance Liquid Chromatography Analysis of Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate HPLC column is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides a comprehensive performance comparison of various C18 columns for the analysis of levofloxacin, a widely used fluoroquinolone antibiotic. The data presented is synthesized from multiple analytical studies to aid in the selection of the most suitable column for specific research needs.

The performance of a C18 column in reversed-phase HPLC is influenced by several factors, including the purity of the silica gel, particle and pore size, surface area, and the extent of end-capping. These characteristics directly impact retention time, peak symmetry, resolution, and overall column efficiency. This guide collates and presents data from various studies to offer a comparative overview of different C18 columns used for levofloxacin analysis.

Performance Comparison of C18 Columns

The following table summarizes the chromatographic performance of different C18 columns for the analysis of levofloxacin based on published data. It is important to note that direct comparison is challenging as experimental conditions can vary between studies. However, this compilation provides valuable insights into the expected performance of each column type.

Column Brand & TypeDimensions (L x ID, Particle Size)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Asymmetry/ Tailing FactorReference
Symmetry C18150 x 4.6 mm, 5 µmPhosphate Buffer (pH 2.8) : Acetonitrile (35:65 v/v)1.03.661Not Reported[1]
Phenomenex C18150 x 4.6 mm, 4 µmWater : Acetonitrile : Phosphoric Acid (0.025 M, pH 3.0) (60:20:20 v/v/v)1.0~4.0Symmetrical Peak[2]
Inertsil ODS-3V C18250 x 4.6 mm, 5 µmAmmonium Acetate, Cupric Sulfate, L-Isoleucine Buffer : Methanol (70:30 v/v)0.723.061.15[3]
Nucleosil C1825 cm x 0.46 cm, 10 µmWater : Acetonitrile (6:5 v/v), pH adjusted to 2.9 with Phosphoric AcidNot ReportedNot ReportedNot Reported[4]
Sepax BR-C18250 x 4.6 mm, 5 µm0.01 M KH2PO4 : Methanol : 0.5 M Tetrabutylammonium Hydrogen Sulphate (75:25:4 v/v/v)1.04.84Good Peak Shape[5]
BDS Hypersil C18100 x 4.6 mm, 2.4 µmMethanol : 25 mM Phosphate Buffer (pH 3.0) (28:72 v/v)1.0~3.5Symmetrical Peak[6][7]
Ascentis® Express C1810 cm x 3.0 mm, 2.7 µm0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (85:15 v/v)1.2Not ReportedNot Reported
Atlantis dC18Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported
Shim-pack CLC-ODS25 cm x 4.6 mm, 5 µmBuffer (0.05 M Citric Acid Monohydrate and 1 M Ammonium Acetate) : Acetonitrile (850:150 v/v)1.015-17Not Reported[8]

Experimental Protocols

A generalized experimental protocol for the HPLC analysis of levofloxacin using a C18 column is outlined below. This protocol is a synthesis of common practices reported in the referenced literature and should be optimized for the specific column and instrumentation used.

1. Materials and Reagents:

  • Levofloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, preferably deionized and filtered)

  • Phosphoric acid, Potassium dihydrogen phosphate, Ammonium acetate, or other buffering agents (analytical grade)

  • Sample diluent (typically the mobile phase)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column.

  • Data acquisition and processing software.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 25 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a specified ratio (e.g., 72:28 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[1][2][5][7][8][9][10]

  • Column Temperature: Ambient or controlled (e.g., 35 °C or 40 °C).[5]

  • Detection Wavelength: 284 nm, 287 nm, 288.4 nm, or 294 nm are commonly used for levofloxacin.[1][2][5][10]

  • Injection Volume: 10-20 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of levofloxacin reference standard in a suitable solvent (e.g., methanol or sample diluent).

  • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range for linearity studies.

5. Sample Preparation:

  • For bulk drug analysis, accurately weigh and dissolve the sample in the diluent to achieve a known concentration.

  • For dosage forms (e.g., tablets), crush a representative number of tablets, dissolve the powder in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.

  • Evaluate parameters such as retention time, peak area repeatability (RSD < 2%), theoretical plates, and tailing factor to ensure the chromatographic system is performing adequately.

7. Data Analysis:

  • Quantify levofloxacin in samples by comparing the peak area with that of the standard solution.

  • Validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Experimental Workflow for Column Comparison

The following diagram illustrates a logical workflow for comparing the performance of different C18 columns for levofloxacin analysis.

G cluster_prep Preparation Phase cluster_data Data Evaluation cluster_conclusion Conclusion prep_standards Prepare Levofloxacin Standard Solutions col1 Install C18 Column A prep_standards->col1 prep_samples Prepare Levofloxacin Sample Solutions prep_samples->col1 equilibrate1 Equilibrate with Mobile Phase col1->equilibrate1 col2 Install C18 Column B equilibrate2 Equilibrate with Mobile Phase col2->equilibrate2 col3 Install C18 Column C equilibrate3 Equilibrate with Mobile Phase col3->equilibrate3 inject1 Inject Standards & Samples equilibrate1->inject1 inject2 Inject Standards & Samples equilibrate2->inject2 inject3 Inject Standards & Samples equilibrate3->inject3 data_acq Acquire Chromatograms inject1->data_acq inject2->data_acq inject3->data_acq perf_eval Evaluate Performance Metrics: - Retention Time - Peak Asymmetry - Resolution - Efficiency data_acq->perf_eval comparison Compare Performance Across Columns perf_eval->comparison select_col Select Optimal Column comparison->select_col

Caption: Workflow for comparing C18 column performance.

Conclusion

The choice of a C18 column for levofloxacin analysis depends on the specific requirements of the assay, such as desired run time, resolution from potential impurities, and compatibility with the available HPLC system. Columns with smaller particle sizes (e.g., sub-3 µm) can offer faster analysis times and higher efficiency, but may require instrumentation capable of handling higher backpressures.[6] The data presented in this guide, along with the generalized experimental protocol, provides a solid foundation for selecting and implementing a robust HPLC method for the analysis of levofloxacin. It is always recommended to perform in-house validation to ensure the chosen column and method meet the specific analytical needs.

References

Comparative study of levofloxacin degradation pathways under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of fluoroquinolone antibiotics such as levofloxacin has led to their persistence in various water bodies, posing a significant threat to ecosystems and human health. The recalcitrant nature of levofloxacin necessitates the development of effective degradation technologies. This guide provides a comparative overview of different advanced oxidation processes (AOPs) for the degradation of levofloxacin, with a focus on photocatalysis, ozonation, and sulfate radical-based methods. The information presented herein is supported by experimental data from various studies to aid researchers in selecting and optimizing degradation strategies.

Comparative Degradation Efficiency and Kinetics

The efficacy of different AOPs in degrading levofloxacin is influenced by a multitude of factors, including the initial pH of the solution, the concentration of the catalyst or oxidant, and the initial concentration of levofloxacin. The following tables summarize the quantitative data from several studies to facilitate a direct comparison of these methods.

Photocatalysis Catalyst Catalyst Dose (g/L) Initial LEV Conc. (mg/L) pH Degradation Efficiency (%) Time (min) Rate Constant (k) Citation
Visible LightBiVO4Not specifiedNot specifiedOptimized~761700.0089 min⁻¹[1][2]
Visible LightSb2S3/In2S3/TiO2Not specified10Not specified86.7160Not specified[3]
Low-intensity UVZIF-8/Graphene0.02 g in sample5Neutral25.7120Pseudo-first-order[3]
UVA-LEDTiO21:20 (antibiotic:catalyst)Not specified468.21120Pseudo-first-order[4]
Simulated Solarg-C3N40.510580.1600.021 min⁻¹[5]
Ozonation & Other AOPs Method Oxidant/Catalyst pH Degradation Efficiency (%) Time (min) Rate Constant (k) Citation
OzonationOzoneNot applicable10~2x faster than at pH 3 & 7Not specifiedNot specified[6]
Simulated Irradiation/PDSPeroxydisulphate (PDS)Not applicableNot specified10010Not specified[7]
Simulated Irradiation/PMSPeroxymonosulphate (PMS)Not applicable7100Not specifiedNot specified[7]
PMS OxidationPMSNot applicable5.0-10.0Not specifiedNot specified0.15-26.52 M⁻¹s⁻¹ (second-order)[8]
Mn(VII) OxidationPermanganate (Mn(VII))Not applicable8.0-10.0Not specifiedNot specified2.23-4.16 M⁻¹s⁻¹ (second-order)[8]
Photo-Fenton assisted ozonationO3/UV/H2O2/Fe(II)H2O2, Fe(II)3HighNot specifiedNot specified[9]

Detailed Experimental Protocols

The following sections outline the generalized methodologies for the key experimental setups used in levofloxacin degradation studies.

Photocatalytic Degradation

A typical photocatalytic degradation experiment involves the following steps:

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO2, BiVO4, g-C3N4) is suspended in an aqueous solution of levofloxacin of a known concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to achieve adsorption-desorption equilibrium between the catalyst surface and levofloxacin molecules.

  • Initiation of Photocatalysis: The suspension is then exposed to a light source (e.g., UV lamp, visible light lamp, or simulated solar light) to initiate the photocatalytic reaction.

  • Sample Collection: Aliquots of the suspension are collected at regular time intervals.

  • Sample Analysis: The collected samples are filtered to remove the catalyst particles, and the concentration of levofloxacin in the filtrate is determined using High-Performance Liquid Chromatography (HPLC).[10]

Ozonation

The ozonation of levofloxacin is typically carried out in a semi-batch reactor:

  • Ozone Generation: Ozone is produced from an oxygen feed gas using an ozone generator.

  • Gas Introduction: The ozone-containing gas is bubbled through the levofloxacin solution at a constant flow rate.

  • Reaction: The dissolved ozone reacts with the levofloxacin molecules. The pH of the solution is a critical parameter and is often controlled.[6]

  • Sample Collection and Analysis: Aqueous samples are withdrawn at different time points, and the residual levofloxacin concentration is measured by HPLC.

Sulfate Radical-Based Advanced Oxidation Processes

Degradation of levofloxacin using sulfate radicals can be achieved by activating persulfate (PDS) or peroxymonosulfate (PMS) through heat, UV irradiation, or transition metals:

  • Reaction Setup: A known concentration of levofloxacin is dissolved in water, followed by the addition of PDS or PMS.

  • Activation: The solution is then subjected to the activation method (e.g., placed under a UV lamp or heated to a specific temperature).

  • Monitoring: The degradation of levofloxacin is monitored over time by collecting samples and analyzing them via HPLC.

Degradation Pathways and Mechanisms

The degradation of levofloxacin proceeds through a series of complex reactions, leading to the formation of various intermediate products. The primary degradation mechanisms include demethylation, defluorination, decarboxylation, deamination, and hydroxylation, ultimately leading to the opening of the piperazine and quinolone rings.[1][11]

Visualizing the Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways of levofloxacin under different AOPs and a general experimental workflow.

Levofloxacin_Photocatalysis Levofloxacin Levofloxacin (m/z 362) P1 Piperazine Ring Opening (m/z 265) Levofloxacin->P1 •OH, h+ attack P2 Decarboxylation Levofloxacin->P2 •OH attack P3 Hydroxylation Levofloxacin->P3 •OH attack P4 Defluorination Levofloxacin->P4 e- attack Mineralization Mineralization (CO2, H2O, NO3-) P1->Mineralization P2->Mineralization P3->Mineralization P4->Mineralization

Caption: Proposed photocatalytic degradation pathway of levofloxacin.

Levofloxacin_Ozonation Levofloxacin Levofloxacin N_Oxide Levofloxacin N-oxide Levofloxacin->N_Oxide O3 attack (high pH) Piperazine_Cleavage Piperazine Ring Cleavage Levofloxacin->Piperazine_Cleavage O3 / •OH attack Quinolone_Cleavage Quinolone Moiety Degradation Piperazine_Cleavage->Quinolone_Cleavage Smaller_Acids Smaller Organic Acids Quinolone_Cleavage->Smaller_Acids

Caption: Key degradation steps of levofloxacin during ozonation.

Levofloxacin_Sulfate_Radical Levofloxacin Levofloxacin Electron_Abstraction Electron Abstraction from Piperazine Ring Levofloxacin->Electron_Abstraction SO4•- attack Hydroxylated_Intermediates Hydroxylated Intermediates Electron_Abstraction->Hydroxylated_Intermediates Ring_Opening Ring Opening Products Hydroxylated_Intermediates->Ring_Opening Mineralization Mineralization Ring_Opening->Mineralization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare Levofloxacin Solution Add_Catalyst Add Catalyst/Oxidant (if applicable) Prep_Solution->Add_Catalyst Set_Conditions Set Experimental Conditions (pH, Temp, Light) Add_Catalyst->Set_Conditions Start_Reaction Initiate Degradation Set_Conditions->Start_Reaction Take_Samples Collect Samples at Intervals Start_Reaction->Take_Samples Analyze_Samples Analyze via HPLC/LC-MS Take_Samples->Analyze_Samples Determine_Kinetics Determine Degradation Kinetics & Byproducts Analyze_Samples->Determine_Kinetics

References

A Comparative Guide to Stability-Indicating Assay Methods for Levofloxacin Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for levofloxacin hemihydrate, a broad-spectrum fluoroquinolone antibiotic. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method for quality control and stability studies.

Levofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication[1]. Its chemical name is (-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate[1]. Ensuring the stability of levofloxacin hemihydrate in pharmaceutical formulations is critical for its safety and efficacy. Stability-indicating methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities[1][2].

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are commonly employed for the analysis of levofloxacin. However, for a stability-indicating assay, the ability to resolve the parent drug from its degradants is paramount.

High-Performance Liquid Chromatography (HPLC) is widely recognized as the preferred method for the stability-indicating analysis of levofloxacin[3][4]. Its high sensitivity, specificity, and separation efficiency make it ideal for this purpose[5]. Several studies have demonstrated the successful development and validation of RP-HPLC methods capable of separating levofloxacin from its degradation products formed under various stress conditions[1][2][6].

UV-Visible Spectrophotometry , while simpler and more economical, often lacks the specificity required for stability-indicating assays[5][7]. Impurities and degradation products can interfere with the absorbance measurement of the active ingredient, leading to inaccurate quantification[3]. While UV-Vis can be suitable for routine quality control of the pure drug, it is not recommended for analyzing samples from stability studies where degradation is likely[4].

A direct comparison between the two methods revealed that the mean concentration of levofloxacin measured by UV-Vis was significantly higher than that measured by HPLC, suggesting interference from impurities in the UV-Vis method[3].

Data Presentation: Performance Comparison of Validated HPLC Methods

The following tables summarize the validation parameters of different stability-indicating RP-HPLC methods for levofloxacin hemihydrate, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Column Cosmosil C18 (250mm x 4.6mm, 5µm)[1]ACE C18[2]Phenomenex Luna C18 (250 x 4.6 mm, 5µ)[8]
Mobile Phase Buffer and Methanol (68:32 v/v)[1]0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (gradient)[2]0.5% Glacial acetic acid in water (pH 4.5 with ammonia solution): Methanol (45:55 % v/v)[8]
Flow Rate Not SpecifiedNot Specified1 mL/min[8]
Detection Wavelength Not Specified294 nm[2]290 nm[8]
Retention Time Not SpecifiedNot Specified5.40 min[8]

Table 2: Validation Parameters of Different RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range 0.05–300 µg/ml[9]Not SpecifiedNot Specified
Regression Equation y = 0.033x + 0.010[9]Not SpecifiedNot Specified
**Correlation Coefficient (R²) **0.9991[9]Not SpecifiedNot Specified
LOD (µg/mL) Not SpecifiedNot Specified1.0008[8]
LOQ (µg/mL) 0.046 (for levofloxacin)[1]Not Specified3.032[8]
Accuracy (% Recovery) 96.37±0.50 to 110.96±0.23[3]Mass balance between 99.4% and 99.8%[2]Mean assay 100.4%[8]

Experimental Protocols

Below are the detailed methodologies for key experiments involved in the validation of a stability-indicating assay for levofloxacin hemihydrate.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method by generating potential degradation products[10].

  • Acid Hydrolysis: A sample solution of levofloxacin is treated with an acid (e.g., hydrochloric acid) and heated. The resulting solution is then neutralized and diluted for analysis[1].

  • Base Hydrolysis: A sample solution is treated with a base (e.g., sodium hydroxide) and heated. The solution is subsequently neutralized and diluted[1].

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide[1][11]. Significant degradation has been observed under oxidative stress[2].

  • Thermal Degradation: A solid or solution sample of the drug is exposed to high temperatures[2].

  • Photolytic Degradation: The drug sample is exposed to UV radiation to assess its photosensitivity[1].

Studies have shown that levofloxacin is highly susceptible to degradation under acidic and oxidative conditions, while it is more stable against basic hydrolysis[1].

Protocol 2: RP-HPLC Method Validation

The validation of the developed RP-HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines[2][8].

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products is determined. This is achieved by analyzing samples from forced degradation studies and ensuring that the peaks of the degradants are well-resolved from the levofloxacin peak[1].

  • Linearity: A series of solutions of levofloxacin at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient, y-intercept, and slope of the regression line are calculated[1].

  • Accuracy: The accuracy is determined by the recovery of a known amount of levofloxacin spiked into a placebo mixture. The analysis is performed in triplicate at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration)[1].

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve[1]. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy[8].

  • Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results[1][6].

Mandatory Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Stage A Chromatographic Condition Optimization B Sample Preparation A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Specificity C->H D->H E->H F->H G->H I Linearity H->I J Accuracy I->J K Precision J->K L LOD & LOQ K->L M Robustness L->M N Validated Stability-Indicating Method M->N

Caption: Workflow for the validation of a stability-indicating assay.

Simplified Degradation Pathway of Levofloxacin

G cluster_0 Stress Conditions cluster_1 Levofloxacin Hemihydrate cluster_2 Degradation Products Acid Acidic Hydrolysis Degradant_Acid Acid Degradation Products Acid->Degradant_Acid Oxidation Oxidation Degradant_Oxidation Oxidative Degradation Products Oxidation->Degradant_Oxidation UV UV Radiation Degradant_UV Photolytic Degradation Products UV->Degradant_UV Base Basic Hydrolysis (More Stable) Levofloxacin Levofloxacin Hemihydrate (API) Base->Levofloxacin Minimal Degradation Levofloxacin->Degradant_Acid High Degradation Levofloxacin->Degradant_Oxidation High Degradation Levofloxacin->Degradant_UV Lesser Degradation

Caption: Degradation pathways of levofloxacin under stress.

References

A Comparative Review of Levofloxacin and Moxifloxacin: Efficacy, Mechanisms, and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent fluoroquinolones for researchers and drug development professionals.

Levofloxacin and moxifloxacin are third and fourth-generation fluoroquinolone antibiotics, respectively, that are widely utilized for a variety of bacterial infections.[1][2] While both drugs share a core mechanism of action, their structural differences lead to variations in their antibacterial spectrum, pharmacokinetic profiles, and, consequently, their clinical efficacy in specific indications. This guide provides a comprehensive comparison of their performance, supported by experimental data and clinical trial outcomes.

Mechanism of Action

Both levofloxacin and moxifloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these topoisomerases, the drugs introduce double-strand breaks in the bacterial DNA, leading to cell death.[5]

While both drugs target the same enzymes, moxifloxacin is noted to have a stronger binding affinity to both DNA gyrase and topoisomerase IV.[6] This dual-targeting action is thought to contribute to its potent activity against certain pathogens and a potentially lower propensity for the development of resistance.[6]

cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_effect Cellular Effect Levofloxacin Levofloxacin DNA_gyrase DNA Gyrase Levofloxacin->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV Levofloxacin->Topoisomerase_IV Inhibits Moxifloxacin Moxifloxacin Moxifloxacin->DNA_gyrase Strongly Inhibits Moxifloxacin->Topoisomerase_IV Strongly Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition DNA_Damage DNA Strand Breaks DNA_Replication_Inhibition->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Diagram 1: Mechanism of Action of Levofloxacin and Moxifloxacin.

Antibacterial Spectrum

Levofloxacin, a third-generation fluoroquinolone, exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[3][7] Moxifloxacin, a fourth-generation agent, generally retains the Gram-negative activity of earlier generations while demonstrating enhanced potency against Gram-positive organisms and anaerobes.[7]

Table 1: Comparative In Vitro Activity (MIC90 in μg/mL)

PathogenLevofloxacin MIC90 (μg/mL)Moxifloxacin MIC90 (μg/mL)Reference(s)
Streptococcus pneumoniae1.00.25[8][9]
Staphylococcus aureus0.50.125[10]
Haemophilus influenzae0.0640.064[9]
Moraxella catarrhalis-0.125[9]
Klebsiella pneumoniae--[11]
Pseudomonas aeruginosa>2>4[11]

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values can vary based on geographic location and time of isolate collection.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of these agents are crucial for predicting their clinical success.

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters

ParameterLevofloxacinMoxifloxacinReference(s)
Typical Adult Dose 500 mg or 750 mg once daily400 mg once daily[12][13]
Bioavailability ~99%~90%
Protein Binding ~24-38%~30-50%
Half-life (t½) 6-8 hours12 hours[14]
Elimination Primarily renalHepatic and renal[15]
AUC/MIC Ratio Generally lower for Gram-positivesGenerally higher for Gram-positives[12][16]

The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key pharmacodynamic parameter for fluoroquinolones. An AUC/MIC ratio of approximately 100 is generally associated with maximal bactericidal effect for both levofloxacin and moxifloxacin.[12] Moxifloxacin often achieves a higher AUC/MIC ratio against Gram-positive bacteria as compared to standard doses of levofloxacin.[12]

Clinical Efficacy in Specific Infections

Community-Acquired Pneumonia (CAP)

Both levofloxacin and moxifloxacin are recommended as first-line treatments for CAP. Clinical trials have demonstrated high cure rates for both drugs.

Table 3: Clinical Efficacy in Community-Acquired Pneumonia

Study/IndicationLevofloxacin RegimenMoxifloxacin RegimenLevofloxacin Clinical Cure RateMoxifloxacin Clinical Cure RateKey FindingsReference(s)
CAPRIE trial (elderly patients)500 mg IV/oral daily400 mg IV/oral daily87.9%92.9%Moxifloxacin was associated with a faster clinical recovery.[13][17][13][17]
Retrospective multicenter study--75.9% (Day 3 improvement)84.0% (Day 3 improvement)No significant difference in improvement rates at days 3 and 5.[18][18]
CAP with aspiration factorsplus MetronidazoleMonotherapy51.7%76.7%Moxifloxacin monotherapy was more convenient and effective.[19][19]
Acute Bacterial Rhinosinusitis

In the treatment of acute bacterial sinusitis, both drugs are effective options.

Table 4: Clinical Efficacy in Acute Bacterial Rhinosinusitis

Study/IndicationLevofloxacin RegimenMoxifloxacin RegimenLevofloxacin Clinical Success RateMoxifloxacin Clinical Success RateKey FindingsReference(s)
Retrospective database analysis10-14 days10 daysLowerHigherMoxifloxacin had a shorter treatment duration and lower risk of treatment failure and recurrence.[20][21][20][21]
Clinical Trials750 mg x 5 days or 500 mg x 10-14 days400 mg x 10 days91.4% (5-day), 88.6% (10-14 day)90%Both drugs demonstrate high clinical success rates.[22][22]
Skin and Skin Structure Infections

For uncomplicated skin and skin structure infections, both antibiotics have shown comparable efficacy.

Table 5: Clinical Efficacy in Uncomplicated Skin and Skin Structure Infections

Study/IndicationLevofloxacin RegimenMoxifloxacin RegimenKey FindingsReference(s)
Retrospective database analysis7-10 days7 daysNo statistically significant difference in treatment failure rates. Moxifloxacin had a shorter mean duration of initial prescription.[23][24][23][24]
Multidrug-Resistant Tuberculosis (MDR-TB)

Levofloxacin and moxifloxacin are crucial components of treatment regimens for MDR-TB.

Table 6: Efficacy in Multidrug-Resistant Tuberculosis

Study/IndicationLevofloxacin RegimenMoxifloxacin RegimenKey FindingsReference(s)
Prospective, randomized trial750 mg/day400 mg/dayNo significant difference in culture conversion at 3 months or final treatment outcomes. The levofloxacin group experienced more adverse events.[25][26][27][25][26][27]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of an antimicrobial agent is broth microdilution.

cluster_workflow MIC Determination Workflow Start Prepare serial two-fold dilutions of Levofloxacin and Moxifloxacin in microtiter plates Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for the lowest concentration with no visible growth (the MIC) Incubate->Observe Record Record MIC values for each drug and bacterial strain Observe->Record

Diagram 2: Experimental Workflow for MIC Determination.
In Vitro Kinetic Model for Pharmacodynamic Comparison

To compare the bactericidal activity of levofloxacin and moxifloxacin under conditions that simulate human plasma concentrations, an in vitro kinetic model can be employed.[12]

  • Model Setup: A one-compartment in vitro kinetic model is used.

  • Bacterial Strains: Standardized inocula of relevant bacterial strains (e.g., S. pneumoniae, S. aureus) are prepared.

  • Drug Simulation: The model is inoculated with the bacterial suspension. Levofloxacin and moxifloxacin are added to simulate the free human serum concentration-time profiles of specific dosing regimens (e.g., moxifloxacin 400 mg once daily, levofloxacin 500 mg or 750 mg once daily).[12]

  • Sampling: Samples are collected at regular intervals over a 24-hour period.

  • Viable Counts: The number of viable bacteria in each sample is determined by plating on appropriate agar media.

  • Data Analysis: The change in bacterial count over time is plotted to generate time-kill curves. Pharmacodynamic parameters such as the area under the bactericidal killing curve (AUBKC) are calculated and correlated with AUC/MIC and Cmax/MIC ratios.[12]

Conclusion

Both levofloxacin and moxifloxacin are highly effective fluoroquinolones with broad clinical utility. Moxifloxacin's enhanced activity against Gram-positive pathogens and anaerobes, coupled with a favorable pharmacokinetic profile, may offer advantages in certain clinical scenarios, such as community-acquired pneumonia, particularly in elderly patients or those with aspiration risk factors.[13][17][19] Levofloxacin remains a potent agent, especially against Gram-negative organisms, and is a cornerstone in the treatment of various infections, including MDR-TB where its efficacy is comparable to moxifloxacin.[25][26][27] The choice between these two agents should be guided by the specific clinical context, local antimicrobial susceptibility patterns, and patient-specific factors.

References

A Comparative Guide to Validated HPLC Methods for Levofloxacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of levofloxacin, a widely used fluoroquinolone antibiotic. The data presented is compiled from various studies to aid in the selection of a suitable method based on performance characteristics.

Performance Comparison of Validated HPLC Methods

The accuracy and precision of an analytical method are critical validation parameters that demonstrate its reliability. Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision evaluates the degree of scatter between a series of measurements and is typically expressed as the relative standard deviation (% RSD).

Below is a summary of performance data from different validated RP-HPLC methods for levofloxacin analysis.

Method IDAnalyte MatrixAccuracy (% Recovery)Precision (% RSD)Linearity (r²)
Method 1 Injection99.0 - 99.9[1]< 2.0Not Specified
Method 2 TabletsNot Specified< 2.0 (System & Method)[2]0.9993[2]
Method 3 Plasma97.24 - 101.70[3]< 5.0 (Intra-day & Inter-day)[3]Not Specified
Method 4 Liquid Pharma. Prep.Not Specified< 0.25[4]Not Specified
Method 5 Rabbit Aqueous Humour98.24 - 100.04 (Intra-day)[5]≤ 5.50[5]0.99984[5]

It is important to note that direct comparison between methods should be made with caution, as the analyte matrix, concentration levels, and specific validation protocols may vary. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which are a key reference for such studies.[6][7]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative example of a validated RP-HPLC method for the analysis of levofloxacin in an injection formulation.[1]

Method 1: RP-HPLC for Levofloxacin Injection[1]
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 x 4.6mm, 5µm)

    • Mobile Phase: A mixture of 0.05 M citric acid monohydrate, 10 ml of 1.0 M ammonium acetate buffer, and acetonitrile in the ratio of 85:15 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 293 nm.

  • Standard Preparation:

    • Accurately weigh 50.0 mg of levofloxacin working standard into a 50 ml volumetric flask.

    • Add 7.5 ml of 0.1M Hydrochloric acid solution, stir well, and dilute to volume with 0.1M Hydrochloric acid solution.

    • Transfer 5.0 ml of the resulting solution into a 25 ml volumetric flask and dilute to volume with water. The final concentration is approximately 0.2 mg/ml.

  • Sample Preparation (for Injection): The preparation would typically involve diluting the injection formulation with a suitable diluent to fall within the linear range of the method.

  • Validation Parameters:

    • Accuracy: Determined by the recovery method at 50%, 75%, 100%, 125%, and 150% of the target concentration. The percentage recoveries were found to be in the range of 99.0 to 99.9.[1]

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing multiple preparations of a homogenous sample.

Experimental Workflow

The following diagram illustrates a typical workflow for a validated HPLC method for levofloxacin analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weighing of Levofloxacin Standard Dissolution Dissolution in Diluent Standard->Dissolution Dilution_Std Serial Dilution to Working Concentration Dissolution->Dilution_Std Injection Injection into HPLC System Dilution_Std->Injection Sample Sample Collection (e.g., Tablet, Plasma) Extraction Extraction/Dilution of Sample Sample->Extraction Extraction->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection Detection by UV/PDA Detector Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration & Area Measurement Chromatogram->Integration Calculation Calculation of Concentration Integration->Calculation Validation Validation Parameter Assessment (Accuracy, Precision) Calculation->Validation

Caption: Workflow of a validated HPLC method for levofloxacin analysis.

Comparison with Alternative Methods

While HPLC is a powerful and widely used technique for the analysis of levofloxacin, other methods such as UV-Visible Spectrophotometry have also been employed. However, studies have shown that HPLC is often the preferred method due to its higher specificity and ability to separate the analyte from potential interfering components in the sample matrix.[8] For instance, in one study comparing HPLC and UV-Vis for levofloxacin released from a composite scaffold, a statistically significant difference was observed between the two methods, with HPLC providing more accurate measurements.[8] Another study compared a bioassay with an HPLC method for determining levofloxacin in plasma and found no significant difference, suggesting both can be suitable depending on the specific application and available resources.[3]

References

Safety Operating Guide

Proper Disposal of Levofloxacin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of unused, expired, or contaminated Levofloxacin Hydrate is a critical component of laboratory safety and chemical management. Improper disposal can lead to environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with regulations.

Immediate Safety and Disposal Plan

The primary methods for disposing of this compound are guided by regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2][3] The appropriate procedure depends on the classification of the waste (hazardous or non-hazardous) and local regulations.

Step-by-Step Disposal Procedure:
  • Waste Characterization: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by regulatory agencies or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Segregation: Keep this compound waste separate from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Disposal of Non-Hazardous this compound:

    • Preferred Method: The most responsible method for disposal is through a licensed pharmaceutical waste management vendor (sometimes referred to as a "reverse distributor").[4] These services ensure that the waste is handled and disposed of in accordance with all federal and state regulations, typically through incineration.

    • Alternative Method (if a take-back program is not available): For small quantities considered non-hazardous, and in the absence of a take-back program, the U.S. Food and Drug Administration (FDA) provides guidelines for disposal in the household trash.[5][6] While geared towards consumers, the principles can be adapted for laboratory settings under guidance from EHS professionals. The steps include:

      • Remove the this compound from its original container.

      • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[5][6] Do not crush tablets or capsules.[6][7]

      • Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[5][6]

      • Dispose of the sealed container in the regular laboratory or municipal trash.

      • Remove or obscure all personal or laboratory information from the empty original container before disposing of it.[6]

  • Disposal of Hazardous this compound: If classified as hazardous waste, it must be managed by a licensed hazardous waste contractor.[1][2] This typically involves incineration at a permitted facility.[1][2] It is crucial to follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. The EPA's Subpart P rule specifically prohibits the flushing of hazardous waste pharmaceuticals down the drain in healthcare facilities.[1]

  • What Not to Do:

    • Do Not Flush: Unless explicitly instructed by regulatory agencies for a specific medication (Levofloxacin is not on the FDA's "flush list"), do not dispose of this compound down the sink or toilet.[5][7] This can contribute to water pollution.[7] Safety data sheets for this compound also advise against allowing it to reach the sewage system.[8]

    • Do Not Pour on the Ground: This can lead to soil and groundwater contamination.

Quantitative Data on Disposal

Currently, there is a lack of specific quantitative data in the public domain detailing the volumes of this compound disposed of by various methods or the precise environmental concentrations resulting from improper disposal from laboratory settings. Research focuses more on the presence of pharmaceuticals in the environment as a result of patient use.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused Levofloxacin Hydrate Waste characterize Characterize Waste: Hazardous or Non-Hazardous? start->characterize no_flush Do NOT Flush or Pour Down Drain start->no_flush hazardous Hazardous Waste characterize->hazardous Hazardous non_hazardous Non-Hazardous Waste characterize->non_hazardous Non-Hazardous licensed_vendor Dispose via Licensed Hazardous Waste Vendor (e.g., Incineration) hazardous->licensed_vendor take_back Use Pharmaceutical Take-Back Program or Reverse Distributor non_hazardous->take_back trash_disposal Alternative: Mix with undesirable substance, seal, and place in trash non_hazardous->trash_disposal If Take-Back Unavailable end End: Proper Disposal licensed_vendor->end take_back->end trash_disposal->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Levofloxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Levofloxacin Hydrate.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) and Operational Plan

When handling this compound, particularly in its powdered form, adherence to a strict personal protective equipment (PPE) protocol is mandatory to prevent exposure.[1][2][3] This operational plan outlines the necessary steps for safe handling.

Engineering Controls:

  • All work with this compound powder should be conducted in a well-ventilated area.[1][2][3][4]

  • Use of a laboratory fume hood or other appropriate exhaust ventilation is required where dust may be generated.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side-shields or goggles are required.[1] A face shield should be worn in situations where splashing is a risk.[1]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (such as an N95 or higher) is necessary.[2]

  • Protective Clothing: A lab coat or a complete protective suit is required to prevent skin contact.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes general safety parameters.

ParameterValue / Recommendation
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound by major regulatory bodies such as OSHA or NIOSH.[1]
Glove Breakthrough Time Specific breakthrough times for this compound are not available. It is recommended to use chemically resistant gloves such as nitrile or butyl rubber and to change them frequently.[5][6]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for the safe preparation of a stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., 0.1 M HCl, water, as specified by the experimental design)[7]

  • Volumetric flasks and other necessary glassware

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula

Procedure:

  • Preparation: Don all required personal protective equipment (lab coat, safety glasses, and chemically resistant gloves). Ensure the fume hood is operational.

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood to minimize dust inhalation.

  • Dissolution:

    • Place a stir bar in a volumetric flask.

    • Carefully transfer the weighed this compound powder into the volumetric flask using a spatula.

    • Add a small amount of the chosen solvent to the flask to wet the powder and form a paste or slurry.[8]

    • Gradually add more solvent while stirring until the powder is completely dissolved.[7]

    • Bring the solution to the final desired volume with the solvent.

  • Storage: Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation. Store the solution as per the compound's stability guidelines.

  • Cleanup: Decontaminate all glassware and equipment that came into contact with this compound. Dispose of all contaminated disposables as hazardous waste.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with care to prevent environmental contamination and potential health risks.

  • Waste Categorization: this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and solutions, should be treated as hazardous chemical waste.[9]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for chemical waste.[1][3]

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[2][4] Do not dispose of this compound down the drain.[4]

Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses/Goggles - Chemically Resistant Gloves prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handling_weigh Weigh this compound in Fume Hood prep_hood->handling_weigh Proceed to Handling handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment disp_collect Collect Waste in Labeled, Sealed Container handling_experiment->disp_collect After Experiment disp_ppe Dispose of Contaminated PPE as Hazardous Waste handling_experiment->disp_ppe After Experiment disp_service Transfer to Approved Hazardous Waste Service disp_collect->disp_service disp_ppe->disp_service

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.